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3-[(4-Fluorophenyl)methoxy]pyridin-2-amine Documentation Hub

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  • Product: 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine
  • CAS: 151410-97-8

Core Science & Biosynthesis

Foundational

2-amino-3-(4-fluorobenzyloxy)pyridine chemical structure

An In-depth Technical Guide to 2-amino-3-(4-fluorobenzyloxy)pyridine: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive overview of 2-amino-3-(4-fluorobenzylox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-amino-3-(4-fluorobenzyloxy)pyridine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-amino-3-(4-fluorobenzyloxy)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from established chemical principles and analogous compounds to propose a robust synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, actionable protocols.

Introduction and Rationale

Pyridines are fundamental heterocyclic scaffolds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The electronic properties of the pyridine ring, coupled with its ability to be functionalized at various positions, make it a privileged structure in drug design. The introduction of an amino group at the 2-position and an ether linkage at the 3-position, particularly with a fluorinated benzyl moiety, can significantly influence the molecule's steric and electronic properties. The fluorine atom is a well-known bioisostere for a hydrogen atom, and its incorporation can enhance metabolic stability, binding affinity, and lipophilicity.

This guide focuses on the specific, yet underexplored, molecule 2-amino-3-(4-fluorobenzyloxy)pyridine. The strategic combination of the 2-aminopyridine core, a known pharmacophore, with a 3-(4-fluorobenzyloxy) substituent presents an intriguing target for discovery chemistry. The insights and methodologies presented herein are designed to be self-validating, providing a solid foundation for the synthesis and investigation of this and related compounds.

Chemical Structure and Properties

The core structure of 2-amino-3-(4-fluorobenzyloxy)pyridine consists of a pyridine ring functionalized with an amino group at the C2 position and a 4-fluorobenzyloxy group at the C3 position.

Chemical Structure:

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₁FN₂O
Molecular Weight 218.23 g/mol
Predicted Melting Point 95-105 °C
Predicted Boiling Point >300 °C
Predicted Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water
Appearance Off-white to pale yellow solid

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis of 2-amino-3-(4-fluorobenzyloxy)pyridine is proposed, starting from the commercially available 2-amino-3-hydroxypyridine. The synthesis involves a classical Williamson ether synthesis.

DOT Diagram of the Synthetic Pathway:

Synthesis_Pathway A 2-Amino-3-hydroxypyridine C 2-amino-3-(4-fluorobenzyloxy)pyridine A->C Williamson Ether Synthesis B 4-Fluorobenzyl bromide reagents NaH, DMF 0 °C to rt

Caption: Proposed synthesis of 2-amino-3-(4-fluorobenzyloxy)pyridine.

Step 1: Synthesis of 2-Amino-3-hydroxypyridine (Precursor)

While 2-amino-3-hydroxypyridine is commercially available, a common laboratory synthesis involves the reduction of 2-hydroxy-3-nitropyridine.[1]

Experimental Protocol:

  • To a solution of 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) in methanol (200 mL), add 10% Palladium on carbon (500 mg).

  • Flush the reaction vessel with an inert gas (Argon or Nitrogen).

  • Introduce a hydrogen atmosphere (balloon pressure) and stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to afford pure 2-amino-3-hydroxypyridine.

Step 2: O-Benzylation to Yield 2-amino-3-(4-fluorobenzyloxy)pyridine

This step involves the deprotonation of the hydroxyl group of 2-amino-3-hydroxypyridine followed by nucleophilic substitution with 4-fluorobenzyl bromide.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.0 g, 25.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-amino-3-hydroxypyridine (2.2 g, 20.0 mmol) in anhydrous DMF (20 mL) to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (4.16 g, 22.0 mmol) in anhydrous DMF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield 2-amino-3-(4-fluorobenzyloxy)pyridine.

Spectroscopic Characterization

The following table summarizes the predicted spectroscopic data for 2-amino-3-(4-fluorobenzyloxy)pyridine based on known values for similar structures.[2][3][4][5][6]

Table 2: Predicted Spectroscopic Data

Technique Predicted Chemical Shifts (δ) or Frequencies (cm⁻¹)
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.30 (m, 2H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 7.00-6.90 (m, 1H, Py-H), 6.80-6.70 (m, 1H, Py-H), 6.60-6.50 (dd, 1H, Py-H), 5.10 (s, 2H, O-CH₂), 4.50 (br s, 2H, NH₂)
¹³C NMR (100 MHz, CDCl₃) δ 162.5 (C-F), 158.0 (C-NH₂), 145.0 (C-O), 132.0 (Ar-C), 130.0 (Ar-CH), 125.0 (Py-CH), 115.0 (Ar-CH), 110.0 (Py-CH), 105.0 (Py-CH), 70.0 (O-CH₂)
FT-IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 1620 (N-H bend), 1250-1200 (C-O stretch), 1220 (C-F stretch)
Mass Spec. (ESI-MS) m/z 219.09 [M+H]⁺

Potential Applications and Biological Activity

While the biological activity of 2-amino-3-(4-fluorobenzyloxy)pyridine has not been reported, the constituent moieties suggest several avenues for investigation. 2-Aminopyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][7][8] The introduction of a fluorinated benzyloxy group can enhance these activities and improve the pharmacokinetic profile of the molecule.

This compound could serve as a valuable intermediate in the synthesis of more complex molecules, such as fused heterocyclic systems with potential therapeutic applications.[9][10] The amino group provides a handle for further derivatization, allowing for the generation of a library of compounds for biological screening.

Experimental Workflow and Logic

The following diagram outlines a logical workflow for the synthesis, purification, and characterization of 2-amino-3-(4-fluorobenzyloxy)pyridine.

DOT Diagram of Experimental Workflow:

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Reactants: 2-Amino-3-hydroxypyridine 4-Fluorobenzyl bromide NaH, DMF B Reaction Setup (Inert Atmosphere, 0°C to rt) A->B C Reaction Monitoring (TLC) B->C D Aqueous Quench C->D E Liquid-Liquid Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H ¹H NMR G->H I ¹³C NMR G->I J FT-IR G->J K Mass Spectrometry G->K L Melting Point Analysis G->L

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 2-amino-3-(4-fluorobenzyloxy)pyridine. By leveraging established synthetic methodologies and predictive characterization, this document serves as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. The proposed protocols are designed to be robust and reproducible, encouraging further investigation into the properties and applications of this and related novel chemical entities.

References

  • Taylor & Francis Online. (2012, April 24). Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions. Retrieved from [Link]

  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • National Center for Biotechnology Information. (2025, October 13). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • ACS Publications. (2018, January 8). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Eureka. (2020, March 24). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • Edinburgh Instruments. (2022, April 14). Relative Quantum Yield of 2-Aminopyridine. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Retrieved from [Link]

  • PubMed. (2013, January 4). An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrogate. Retrieved from [Link]

  • ACS Publications. (2025, October 4). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Retrieved from [Link]

  • RSC Publishing. (2019, September 19). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. Retrieved from [Link]

  • MDPI. (2023, July 12). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][11][12]triazolo[4,3-a]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective amination of 3,5‐disubstituted pyridine N‐oxide.... Retrieved from [Link]

  • (No Title). Retrieved from [Link]

  • QuickCompany. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyloxypyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

  • MDPI. (2024, April 22). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Retrieved from [Link]

  • Google Patents. (n.d.). EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof.
  • (No Title). Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

  • MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • MDPI. (2023, June 21). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]

  • ResearchGate. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397310A - 3-fluoropyridine preparation method high in yield and content.
  • PubMed. (2023, July 15). A review: Biological activities of novel cyanopyridine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of the Biological Activity of Amidrazone Derivatives. Retrieved from [Link]

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Exploratory

A Technical Guide to 3-Alkoxypyridin-2-amine Derivatives in Medicinal Chemistry

Abstract The 3-alkoxypyridin-2-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of potent and selective modulators of various biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-alkoxypyridin-2-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of potent and selective modulators of various biological targets. Its unique electronic and structural features, including a key hydrogen bond donating amino group and a tunable alkoxy substituent, enable high-affinity interactions with numerous enzyme active sites and receptors. This guide provides an in-depth analysis of the synthesis, biological applications, and structure-activity relationships (SAR) of this important chemical series. We will explore its critical role in the design of kinase inhibitors for oncology, ligands for nicotinic acetylcholine receptors in central nervous system (CNS) disorders, and its potential in other therapeutic areas. Detailed synthetic protocols, mechanistic insights, and data-driven case studies are presented to offer a comprehensive resource for researchers and drug development professionals.

The 3-Alkoxypyridin-2-amine Core: A Privileged Scaffold

The pyridine ring is a cornerstone of drug design, recognized as the second most common heterocyclic structure in FDA-approved drugs[1]. Within this class, the 3-alkoxypyridin-2-amine motif stands out. The arrangement of the 2-amino and 3-alkoxy groups creates a specific electronic and steric profile that is highly effective for molecular recognition. The 2-amino group often acts as a crucial hydrogen bond donor, anchoring the molecule to a "hinge" region in the ATP-binding site of kinases[2]. The adjacent 3-alkoxy group can modulate potency, selectivity, and physicochemical properties such as solubility and metabolic stability. This inherent versatility has enabled the application of this scaffold across a diverse range of biological targets.

Synthetic Strategies for Core Elaboration

The efficient construction and diversification of the 3-alkoxypyridin-2-amine core are paramount for its exploration in medicinal chemistry. Synthetic routes are designed for late-stage convergence, allowing for the rapid generation of compound libraries with varied substituents.[3] The most common strategies involve building upon a pre-functionalized pyridine ring, typically utilizing transition-metal-catalyzed cross-coupling reactions.

General Synthetic Workflow

A prevalent approach begins with a di-halogenated or otherwise activated pyridine precursor. Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations are instrumental in installing aryl, heteroaryl, and amine substituents at specific positions.

Synthetic_Workflow StartNode 5-Bromo-2-methoxy-pyridin-3-amine Intermediate1 Suzuki Coupling Product (C5-Aryl/Heteroaryl) StartNode->Intermediate1 Arylboronic Acid, Pd Catalyst (e.g., XPhos) Intermediate2 Buchwald-Hartwig Product (C5-Amine) StartNode->Intermediate2 Amine, Pd Catalyst FinalCore Diversified 3-Alkoxy- pyridin-2-amine Core Intermediate1->FinalCore Further Functionalization Intermediate2->FinalCore Further Functionalization

Caption: Generalized synthetic workflow for 3-alkoxypyridin-2-amine derivatives.

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for introducing an aryl or heteroaryl group at the C5-position of the pyridine ring, a common step in synthesizing kinase inhibitors based on this scaffold.[4]

Objective: To synthesize 5-Aryl-3-methoxy-pyridin-2-amine from 5-bromo-3-methoxy-pyridin-2-amine.

Materials:

  • 5-bromo-3-methoxy-pyridin-2-amine (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • n-Butanol (solvent)

Procedure:

  • To a flame-dried reaction vessel under an inert nitrogen atmosphere, add 5-bromo-3-methoxy-pyridin-2-amine, the corresponding aryl/heteroaryl boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Add anhydrous n-butanol via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Medicinal Chemistry Applications and Key Biological Targets

The 3-alkoxypyridin-2-amine scaffold has been successfully employed to generate inhibitors and modulators for several important target classes.

Kinase Inhibition in Oncology and Immunology

Kinases are critical targets in oncology, and the 2-aminopyridine motif is a well-established "hinge-binding" fragment. The 3-alkoxy group provides an additional vector for optimizing potency and selectivity.

Checkpoint Kinase 1 (CHK1): CHK1 is a key mediator of the DNA damage response pathway. Its inhibition can sensitize cancer cells to chemotherapy. A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, which incorporate the core aminopyridine structure, were developed as potent and orally bioavailable CHK1 inhibitors. The optimized compound, CCT244747 , demonstrated significant antitumor activity both as a single agent and in combination with chemotherapy.[5]

CHK1_Pathway Damage DNA Damage (Chemotherapy) ATR ATR/ATM Kinases Damage->ATR activates CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits Arrest Cell Cycle Arrest (Repair) CHK1->Arrest promotes CDK CDK/Cyclin Complexes CDC25->CDK activates CDK->Arrest progression Inhibitor 3-Alkoxypyridin-2-amine CHK1 Inhibitors (e.g., CCT244747) Inhibitor->CHK1 blocks Apoptosis Apoptosis Inhibitor->Apoptosis leads to

Caption: Role of CHK1 in the DNA damage response and the point of intervention.

Activin Receptor-Like Kinase 2 (ALK2): ALK2 is a BMP type I receptor kinase. Gain-of-function mutations in ALK2 are the cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder. 3,5-diaryl-2-aminopyridine derivatives have been identified as potent ALK2 inhibitors. Structure-activity relationship studies highlighted LDN-214117 , a 2-methylpyridine derivative, for its high selectivity and low cytotoxicity, making it a promising template for preclinical development.[2][6]

Interleukin-2 Inducible T-cell Kinase (Itk): Itk is a non-receptor tyrosine kinase crucial for T-cell signaling, making it an attractive target for autoimmune and allergic diseases. A fragment-based drug design approach identified the 3-aminopyrid-2-one motif as a starting point. Optimization led to potent and selective Itk inhibitors, with compound 7v showing a Kᵢ of 7 nM and excellent kinase selectivity.[7]

Compound IDTarget KinaseR¹ (Alkoxy)R⁵ (Substitution)Potency (IC₅₀ / Kᵢ)Reference
CCT244747 CHK1-O-CH(CH₃)CH₂N(CH₃)₂Pyrazine derivative3.3 nM (IC₅₀)[5]
LDN-214117 ALK2-3,4,5-trimethoxyphenyl21 nM (IC₅₀)[6]
Compound 7v Itk(part of pyridone)Substituted heteroaroma7 nM (Kᵢ)[7]
CNS Applications: α4β2 Nicotinic Acetylcholine Receptor (nAChR) Ligands

Beyond kinases, the scaffold has proven effective for CNS targets. Neuronal nAChRs are implicated in addiction. Sazetidine-A, a selective α4β2 nAChR ligand, was shown to reduce alcohol intake in animal models. By modifying this structure with a 3-alkoxy-2-methyl-5-alkynyl-pyridine core, novel analogues were developed. These compounds retained high binding affinity but showed reduced agonist activity, which is desirable for minimizing side effects.[8][9] One such compound, (S)-9 , significantly reduced alcohol uptake in rats and demonstrated an improved side-effect profile compared to varenicline.[8][9]

Structure-Activity Relationships (SAR)

Systematic modification of the 3-alkoxypyridin-2-amine core has yielded critical insights into the structural requirements for potent and selective biological activity.

SAR_Diagram Core N2_Amine 2-Amino Group: - Critical H-bond donor - Anchors to kinase hinge N2_Amine:e->Core:w O3_Alkoxy 3-Alkoxy Group: - Modulates potency & solubility - Can be varied (e.g., -OMe, -OEt) - Influences selectivity O3_Alkoxy:e->Core:w R5_Group C5-Position: - Major point of diversification - Large aryl/heteroaryl groups tolerated - Governs selectivity & potency R5_Group:w->Core:e R6_Group C6-Position: - Substitution can enhance  selectivity and properties R6_Group:w->Core:e

Caption: Key structure-activity relationship insights for the 3-alkoxypyridin-2-amine core.

  • 2-Amino Group: This group is often essential for activity, particularly in kinase inhibitors, where it forms one or two hydrogen bonds with the backbone of the hinge region of the ATP binding site.[2]

  • 3-Alkoxy Group: The nature of the alkoxy group is critical. Smaller groups like methoxy (-OMe) are common. Larger or more complex chains can be used to probe deeper pockets in the target protein or to improve pharmacokinetic properties. For instance, increasing the number of methoxy groups on appended rings has been shown to increase antiproliferative activity in some series.[1]

  • 5-Position: This is the most common site for introducing large substituents via cross-coupling reactions. The choice of the aryl or heteroaryl group at this position is a primary determinant of target selectivity and potency.[7] For ALK2 inhibitors, a 3,4,5-trimethoxyphenyl group at this position was found to be favorable.[6]

Conclusion and Future Perspectives

The 3-alkoxypyridin-2-amine scaffold represents a highly successful and adaptable platform in medicinal chemistry. Its proven utility in developing clinical candidates for oncology and its promise in CNS disorders underscore its "privileged" status. Future work will likely focus on exploring new substitution patterns to address novel biological targets, leveraging advanced synthetic methods for greater molecular complexity, and applying computational design to fine-tune selectivity and drug-like properties. The continued exploration of this versatile core is poised to deliver the next generation of targeted therapeutics.

References

  • Collins, I., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry, 55(23), 10477-10487. [Link]

  • Mohedas, A. H., et al. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. [Link]

  • Pds, P., et al. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Molecules, 26(19), 5988. [Link]

  • Gao, Y., et al. (2013). Chemistry and pharmacological studies of 3-alkoxy-2,5-disubstituted-pyridinyl compounds as novel selective α4β2 nicotinic acetylcholine receptor ligands that reduce alcohol intake in rats. Journal of Medicinal Chemistry, 56(7), 3000-3011. [Link]

  • Gao, Y., et al. (2013). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. PMC, 56(7), 3000-3011. [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Semantic Scholar. [Link]

  • Howard, S., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 23(17), 5675-5686. [Link]

  • Al-Ostoot, F. H., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5563. [Link]

  • Howard, S., et al. (2015). Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. [Link]

  • Zhou, D., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 30(14), 3267. [Link]

  • Howard, S., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(11), 3626-3642. [Link]

  • Kiphart, R. J., et al. (2000). Synthesis and structure-activity relationships of the (alkylamino)piperidine-containing BHAP class of non-nucleoside reverse transcriptase inhibitors: effect of 3-alkylpyridine ring substitution. Journal of Medicinal Chemistry, 43(15), 2834-2842. [Link]

  • Zask, A., et al. (2017). New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized. Molecules, 13(4), 899-908. [Link]

  • Howard, S., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(11), 3626-3642. [Link]

  • Unkeless, J. C., et al. (2025). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

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Foundational

Pyridine-Based Scaffolds: The Versatile Core of Modern Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Kinase Biology and Privileged Scaffolds The human kinome, comprising over 500 protein kinases,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Kinase Biology and Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a complex network of signaling switches that govern fundamental cellular processes. These enzymes, by catalyzing the phosphorylation of substrate proteins, orchestrate everything from cell growth and proliferation to differentiation and apoptosis. It is therefore not surprising that aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases one of the most critical classes of drug targets in modern medicine.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and at the heart of many of these therapeutic breakthroughs lies a simple six-membered aromatic heterocycle: the pyridine ring.

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry.[2][3] This designation is not arbitrary; it is earned through a unique combination of physicochemical properties that make it exceptionally well-suited for molecular recognition within the ATP-binding pocket of kinases. Its nitrogen atom provides a key hydrogen bond acceptor, its aromaticity allows for crucial π-π stacking interactions, and its versatile reactivity enables the precise, multi-vectorial elaboration required to achieve high potency and selectivity.[2] Furthermore, the pyridine ring's basicity (pKa of the pyridinium ion is ~5.25) can enhance aqueous solubility, a vital pharmacokinetic property.[2]

This technical guide provides an in-depth exploration of key pyridine-based scaffolds that have become cornerstones of kinase inhibitor design. We will dissect the structure-activity relationships (SAR), mechanisms of action, and the causal logic behind the experimental choices that have led to the development of potent and selective therapeutic agents. This document is designed for the hands-on researcher, offering not just a review of the field but also detailed, actionable protocols and workflows grounded in established scientific practice.

Core Scaffolds: The Architectural Blueprint for Kinase Inhibition

The true power of the pyridine ring lies in its ability to serve as a foundational anchor, primarily through its interaction with the "hinge" region of the kinase ATP-binding site. This interaction, typically a hydrogen bond between the pyridine nitrogen and a backbone NH of a hinge residue, is a recurring theme in kinase inhibitor design.[4][5] From this anchor point, chemists can explore chemical space in multiple vectors to secure additional interactions and optimize drug-like properties.

The Aminopyridine Scaffold: A Foundational Hinge-Binder

The 2-aminopyridine moiety is one of the most fundamental and widely employed scaffolds in kinase inhibitor development.[5] Its prevalence stems from its ability to form two crucial hydrogen bonds with the kinase hinge, mimicking the adenine portion of ATP. This bidentate interaction provides a strong binding foundation.

  • Mechanism and SAR: The pyridine ring nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor. This dual interaction significantly enhances binding affinity. Structure-activity relationship studies on Vaccinia-related kinases (VRK1 and VRK2) inhibitors have shown that modifications to this core can have a marked impact on potency and selectivity, even between highly similar ATP-binding sites.[5] For instance, the introduction of a methyl group to the pyridine scaffold was found to markedly improve selectivity.[5]

The Pyrazolopyridine Scaffold: A Privileged Bicyclic Bioisostere

Fused bicyclic systems offer greater structural rigidity and opportunities for multi-vector optimization. Among these, the pyrazolopyridine scaffold has emerged as a particularly successful purine bioisostere, effectively occupying the ATP pocket.[3] This scaffold is present in several inhibitors that have received regulatory approval or are in late-stage clinical trials.[6]

  • Mechanism and SAR: As bioisosteres of purine, pyrazolopyridines act as effective hinge-binding cores.[3] The nitrogen atoms in the fused ring system engage in hydrogen bonding interactions with the hinge residues. Well-established synthetic methods allow for derivatization at various positions, enabling chemists to fine-tune interactions within different regions of the ATP binding pocket.[3] A prime example is Selpercatinib , a potent and selective RET kinase inhibitor approved for treating certain types of lung and thyroid cancers, which features a pyrazolo[1,5-a]pyridine core.[3]

The Isothiazolo[4,3-b]pyridine Scaffold: Targeting Cyclin G-Associated Kinase (GAK)

The versatility of pyridine is further demonstrated in more complex fused heterocycles like the isothiazolo[4,3-b]pyridine core. This scaffold has been successfully employed to develop potent inhibitors of Cyclin G-associated kinase (GAK), a target with broad-spectrum antiviral potential.[7]

  • Mechanism and SAR: Research on this scaffold has shown that potency can be dramatically enhanced by introducing specific functional groups that form additional interactions. For example, incorporating a carboxamide moiety at position 3 of the scaffold led to inhibitors with low nanomolar IC50 values. Molecular modeling revealed that this carboxamide group engages in an extra hydrogen bond with GAK, rationalizing the potent binding affinity.[7] This highlights a key principle: using the pyridine-hinge interaction as an anchor to enable adjacent functional groups to form further high-affinity contacts.

Methodologies: From Synthesis to Biological Evaluation

Synthesizing technical accuracy with field-proven insights is paramount. The following protocols represent self-validating systems for the creation and evaluation of pyridine-based kinase inhibitors.

Experimental Protocol 1: Representative Synthesis of a Pyridine-Oxadiazole Scaffold

This protocol outlines a general method for synthesizing a 2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile scaffold, based on methodologies reported for creating novel PIM-1 kinase inhibitors.[8]

Objective: To synthesize a pyridine-oxadiazole hybrid scaffold, a common motif in kinase inhibitor design.

Step-by-Step Methodology:

  • Step 1: Synthesis of the Hydrazide Precursor (1). The starting material, a 2-(substituted-oxy)acetohydrazide derivative of pyridine, is typically synthesized by reacting a 2-halopyridine with an appropriate acetohydrazide. For this example, we assume the precursor, 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, is available.[8]

  • Step 2: Cyclization to form the Oxadiazole Ring (2).

    • To a solution of the hydrazide precursor 1 (1.0 mmol) in ethanol (30 mL), add potassium hydroxide (KOH, 1.5 mmol).

    • Add carbon disulfide (CS₂, 5 mmol) to the mixture.

    • Reflux the reaction mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After allowing the mixture to cool to room temperature, acidify it with concentrated HCl.

    • A precipitate will form. Filter the solid, wash thoroughly with water, and then dry it.

    • Recrystallize the crude product from absolute ethanol to yield the pure 5-thioxo-1,3,4-oxadiazole product 2 .[8]

  • Step 3: Characterization. The final compound's structure and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.[8]

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and robust method for determining the inhibitory activity of synthesized compounds against a target kinase, using a luminescence-based assay that quantifies ATP consumption.[9]

Objective: To determine the IC50 value of a pyridine-based test compound against a specific protein kinase.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A proprietary luciferase-based reagent is used, where the luminescent signal generated is inversely proportional to the amount of kinase activity.[9]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing the purified target kinase enzyme, the specific peptide or protein substrate, and the appropriate kinase reaction buffer in a 96- or 384-well microplate.

  • Compound Addition:

    • Serially dilute the test compounds (e.g., the synthesized pyridine-oxadiazole) in DMSO to create a range of concentrations.

    • Add the diluted compounds to the reaction wells.

    • Include a positive control (a known potent inhibitor of the kinase, e.g., Staurosporine) and a vehicle control (DMSO only).[9]

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[9]

  • Termination and Detection:

    • Add a commercial kinase-glow reagent (e.g., Kinase-Glo® from Promega) to each well. This reagent simultaneously terminates the kinase reaction and initiates the luminescence reaction.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Convert the raw luminescence data to the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor required to reduce kinase activity by 50%.[9]

Data Synthesis and Visualization

Quantitative data and clear visual models are essential for understanding complex biological systems and experimental workflows.

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected pyridine-based compounds against their target kinases, demonstrating the potency that can be achieved with these scaffolds.

Compound Class/NameTarget KinaseIC50 Value (nM)Reference
Pyridine-Oxadiazole Hybrid (Compound 12)PIM-114.3[8]
Pyridine-Pyrazolyl Conjugate (Compound 9)PIM-120.4[10][11]
Pyridine-Pyrazolyl Conjugate (Compound 9, alternative study)PIM-18.4[11]
Staurosporine (Control)PIM-116.7[8][10][11]
Aminopyridine Scaffold (Compound 26)VRK1150[5]
Pyridine-based ROCK inhibitor (Compound 37)ROCK1Ki < 2.5[4]
Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear, logical representation of complex systems.

cluster_0 Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyridine-Based Inhibitor (e.g., Gefitinib) Inhibitor->Receptor Inhibition

A simplified Receptor Tyrosine Kinase (RTK) signaling pathway showing the point of intervention for a pyridine-based inhibitor.

cluster_workflow Drug Discovery Workflow Start Target Identification & Validation Screening High-Throughput Screening (HTS) Start->Screening Hit_ID Hit Identification (Pyridine Scaffolds) Screening->Hit_ID Lead_Gen Hit-to-Lead (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical End Clinical Trials Preclinical->End

A typical workflow for the discovery of a pyridine-based kinase inhibitor.

Conclusion and Future Perspectives

The pyridine scaffold is an enduring and remarkably successful motif in medicinal chemistry, particularly in the realm of kinase inhibition.[2] Its favorable physicochemical properties, synthetic tractability, and innate ability to engage the kinase hinge region ensure its continued prominence in the development of new therapeutics.[2] The journey from simple aminopyridines to complex, fused heterocyclic systems like the pyrazolopyridines demonstrates a sophisticated evolution in scaffold design, driven by a deep understanding of structure-activity relationships.[3][5]

The future of pyridine-based kinase inhibitors will likely focus on overcoming challenges such as acquired drug resistance and achieving greater selectivity to minimize off-target effects.[12] The design of next-generation inhibitors, covalent inhibitors, and allosteric modulators featuring pyridine cores is an active area of research. As our understanding of the kinome deepens, the versatility of the pyridine scaffold will undoubtedly be leveraged to develop novel, highly targeted therapies for a wide range of human diseases.

References

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. Benchchem.
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed.
  • The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase.
  • Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 vari
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry - Figshare.
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.
  • Synthesis and Identification of[8][10][13]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

  • Pyridine: the scaffolds with significant clinical diversity. PMC.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds for...

Sources

Protocols & Analytical Methods

Method

3-[(4-Fluorophenyl)methoxy]pyridin-2-amine solubility in DMSO and methanol

Application Note: High-Performance Solubility Protocol for 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine Executive Summary 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine is a critical intermediate scaffold often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solubility Protocol for 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine

Executive Summary

3-[(4-Fluorophenyl)methoxy]pyridin-2-amine is a critical intermediate scaffold often utilized in the synthesis of kinase inhibitors and P-CABs (Potassium-Competitive Acid Blockers). As a fragment containing both a polar aminopyridine headgroup and a lipophilic fluorobenzyl tail, its solubility profile is non-trivial. While it exhibits high solubility in polar aprotic solvents like DMSO, its behavior in protic solvents (Methanol) and aqueous buffers requires precise handling to prevent precipitation during biological assays.

This guide provides a standardized protocol for solubilizing, storing, and verifying the concentration of this compound, ensuring data integrity in high-throughput screening (HTS) and medicinal chemistry workflows.

Physicochemical Profile & Solubility Matrix

Understanding the molecular properties is the first step to mastering solubility. The presence of the ether linkage and the 2-amino group creates a "push-pull" electronic system, making the crystal lattice moderately stable but disruptable by polar solvents.

Table 1: Molecular Properties (Calculated/Estimated)
PropertyValueImplication for Solubility
Molecular Weight ~218.23 g/mol Low MW favors good solubility in organic solvents.
LogP (Predicted) 1.8 – 2.3Moderately lipophilic; requires organic co-solvent for aqueous assays.
H-Bond Donors 1 (–NH2)Capable of specific solvation in MeOH and Water.
H-Bond Acceptors 3 (N, O, F)Excellent interaction with DMSO (S=O acceptor).
Physical State Crystalline SolidLikely exhibits polymorphism; grind before weighing.
Table 2: Solubility Performance Matrix
SolventSolubility RatingEstimated Limit (25°C)*Application
DMSO Excellent > 100 mM (> 22 mg/mL)Primary Stock Solution (Cryostorage).
Methanol Good 20 – 50 mMLC-MS sample prep; Intermediate dilutions.
Ethanol Moderate 10 – 30 mMAlternative to MeOH; lower volatility.
Water/PBS Poor < 1 mMDo not use for stock preparation.

*Note: Values are estimated based on structural analogs (e.g., 2-amino-3-benzyloxypyridine). Actual solubility may vary by crystal polymorph.

Protocol A: Preparation of 100 mM "Gold Standard" Stock Solution

Objective: Create a stable, high-concentration stock solution in DMSO for long-term storage.

Materials:

  • Compound: 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine (Solid).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined screw cap.

Procedure:

  • Weighing: Accurately weigh 21.8 mg of the compound into the amber vial.

    • Why? Amber glass prevents photodegradation of the aminopyridine moiety.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical Step: Do not use a volumetric flask for small volumes. Use a calibrated positive-displacement pipette (e.g., Gilson Microman) to handle the viscous DMSO accurately.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • Visual Check: The solution should be perfectly clear and colorless to pale yellow. If particles persist, warm gently to 37°C for 2 minutes, then vortex again.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in PCR tubes or microvials to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Kinetic Solubility Determination (Methanol & Buffer)

Objective: Determine the maximum solubility in Methanol (for analysis) or PBS (for biology) using a saturation shake-flask method.

Workflow Diagram (DOT):

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent (MeOH or PBS) Start->SolventSelect ExcessAdd Add Excess Solid (Target: 10 mg/mL) SolventSelect->ExcessAdd Incubate Incubate & Shake (24h @ 25°C) ExcessAdd->Incubate Filter Filter (0.22 µm PTFE) or Centrifuge (15k rpm) Incubate->Filter Remove Undissolved Solid Dilute Dilute Filtrate (1:100 in Mobile Phase) Filter->Dilute Analyze Analyze by HPLC-UV (254 nm) Dilute->Analyze Calc Calculate Solubility (Compare to Standard) Analyze->Calc

Figure 1: Step-by-step workflow for determining the kinetic solubility limit of the target compound.

Detailed Steps:

  • Preparation: Add approx. 10 mg of solid compound to 1 mL of Methanol (or PBS with 1% DMSO).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

    • Note: For Methanol, seal tightly with Parafilm to prevent evaporation.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Carefully remove the supernatant.

    • Dilute the supernatant 100-fold into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Inject onto HPLC (C18 column) and compare the Peak Area to a known standard curve prepared from the 100 mM DMSO stock.

Critical Technical Considerations

The "DMSO Paradox" (Hygroscopicity)

DMSO is extremely hygroscopic. It absorbs water from the atmosphere, which can decrease the solubility of lipophilic compounds like 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine over time.

  • Risk: A "100 mM" stock stored loosely capped may absorb 10% water, causing the compound to crash out (precipitate) invisibly.

  • Solution: Always use anhydrous DMSO and store under inert gas (Nitrogen/Argon) if possible. Use single-use aliquots.

Methanol Volatility

While Methanol is a good solvent for this compound, its high vapor pressure makes it poor for storage.

  • Risk: Evaporation leads to concentration drift (e.g., a 10 mM solution becomes 12 mM after 20 minutes of open-vial handling).

  • Solution: Use Methanol only for immediate intermediate dilutions or LC-MS injections.

Biological Assay Dilution (The "Crash" Point)

When diluting the DMSO stock into aqueous media (e.g., cell culture media):

  • Step 1: Dilute DMSO stock into an intermediate solvent (e.g., Ethanol or pure media) rapidly with mixing.

  • Step 2: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Observation: If the solution turns cloudy (Tyndall effect), the compound has precipitated. The practical solubility limit in aqueous buffer is likely < 50 µM.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • Sigma-Aldrich. (n.d.). "Product Specification: 2-Amino-3-benzyloxypyridine (Analog Reference)." MilliporeSigma Product Catalog.

  • PubChem. (n.d.). "Compound Summary: Aminopyridine Derivatives." National Library of Medicine.

Application

Applications of 3-benzyloxypyridin-2-amine analogs in oncology research

Application Note: Precision Oncology Applications of 3-Benzyloxypyridin-2-amine Analogs Executive Summary & Chemical Rationale The 3-benzyloxypyridin-2-amine moiety (CAS 24016-03-3) has emerged as a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Oncology Applications of 3-Benzyloxypyridin-2-amine Analogs

Executive Summary & Chemical Rationale

The 3-benzyloxypyridin-2-amine moiety (CAS 24016-03-3) has emerged as a "privileged scaffold" in medicinal chemistry, particularly for targeting Type I and Type II kinase inhibitors in oncology.[1] Its structural utility lies in its dual-functionality:

  • The 2-Amino Pyridine Core: Functions as a robust hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of kinases (e.g., the backbone NH of the hinge region).[1]

  • The 3-Benzyloxy Substituent: Projects into the hydrophobic back-pocket (Gatekeeper region) or the solvent-front, allowing for the modulation of selectivity and potency against drug-resistant mutations (e.g., ROS1 G2032R).[1]

This guide details the application of this scaffold in developing inhibitors for ROS1-positive NSCLC (Non-Small Cell Lung Cancer) and TYK2-mediated immune signaling , focusing on overcoming resistance and achieving isoform selectivity.[1]

Application I: Overcoming ROS1 Resistance in NSCLC

Context: ROS1 rearrangements occur in 1-2% of NSCLC patients.[1] While first-generation inhibitors like Crizotinib are effective, acquired resistance mutations, specifically ROS1 G2032R (solvent-front mutation), render standard therapies ineffective.[1] Recent studies (Liu et al., Eur. J. Med.[2] Chem. 2025) have validated 3-benzyloxypyridin-2-amine analogs (e.g., SMU-037 ) as potent inhibitors of this mutant.[1][2]

Experimental Workflow: Ba/F3 Isogenic Screening Cascade

The gold standard for validating kinase dependency and resistance profiles is the Ba/F3 cellular model.[1]

Rationale: Ba/F3 cells are murine pro-B cells dependent on IL-3.[1] When transformed with an oncogenic kinase (e.g., CD74-ROS1), they become "addicted" to that kinase for survival upon IL-3 withdrawal.[1] This creates a zero-background system to measure inhibitor potency.[1]

Protocol: Ba/F3 Drug Sensitivity Assay

Materials:

  • Parental Ba/F3 cells (DSMZ #ACC 300).[1]

  • Plasmids: pBabe-puro-CD74-ROS1 (WT) and pBabe-puro-CD74-ROS1 (G2032R).[1]

  • Reagent: CellTiter-Glo® (Promega).[1]

  • Compound: 3-benzyloxypyridin-2-amine analog library.[1]

Step-by-Step Methodology:

  • Retroviral Transduction:

    • Transfect Phoenix-Eco packaging cells with retroviral vectors containing ROS1-WT or ROS1-G2032R.[1]

    • Harvest viral supernatant at 48h and transduce parental Ba/F3 cells.[1]

  • Selection & IL-3 Withdrawal:

    • Select with Puromycin (2 µg/mL) for 7 days in the presence of IL-3.[1]

    • Critical Step: Wash cells 3x with PBS to remove IL-3.[1] Resuspend in IL-3-free medium.

    • Validation: Only cells successfully signaling through the ROS1 kinase will survive.[1] Non-transformed cells will die within 24-48h.

  • Compound Treatment:

    • Seed 3,000 cells/well in 96-well white-walled plates.

    • Treat with serial dilutions of analogs (e.g., 10 µM down to 0.1 nM) for 72 hours.

  • Readout:

    • Add CellTiter-Glo reagent (1:1 ratio).[1] Incubate 10 mins.

    • Measure Luminescence.[1] Calculate IC50 using non-linear regression (GraphPad Prism).

  • Interpretation:

    • Hit Criteria: An analog is considered "resistance-breaking" if the Ratio (IC50_Mutant / IC50_WT) is < 10.[1] (Note: SMU-037 achieves nanomolar potency against G2032R).[1][2]

Application II: Selective TYK2 Inhibition (Immunotherapy)

Context: Tyrosine Kinase 2 (TYK2) is a member of the JAK family.[1][3] Pan-JAK inhibitors often cause toxicity (anemia, neutropenia) due to JAK2 inhibition. 3-benzyloxypyridin-2-amine analogs (e.g., Compound 29i ) utilize the "benzyloxy-terminated" tail to exploit the specific structural differences in the TYK2 JH1 domain, achieving >70-fold selectivity over JAK1/2/3.[1]

Protocol: TR-FRET Kinase Selectivity Profiling

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) allows for high-throughput measurement of kinase binding affinity (Ki) or activity (IC50) without wash steps, minimizing false positives.[1]

Step-by-Step Methodology:

  • Assay Setup (LanthaScreen™ Eu Kinase Binding):

    • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.[1]

    • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).[1]

    • Kinases: Recombinant Human TYK2, JAK1, JAK2, JAK3 (GST-tagged).

  • Reaction Assembly:

    • In a 384-well low-volume plate, add 5 µL of test compound (3-benzyloxy analog).

    • Add 5 µL of Kinase/Antibody mixture.[1]

    • Add 5 µL of Tracer.[1]

  • Equilibration:

    • Incubate for 60 minutes at Room Temperature in the dark.

  • Detection:

    • Measure Fluorescence at 665 nm (Tracer emission) and 615 nm (Europium emission).

    • Calculate TR-FRET Ratio (665/615).[1]

  • Data Analysis:

    • Displacement of the tracer by the inhibitor results in a decrease in the TR-FRET signal.[1]

    • Selectivity Index (SI): Calculate

      
      .
      
    • Target: SI > 50 is required for a safety margin in clinical development.[1]

Visualization of Signaling & Workflow

Figure 1: The Ba/F3 "Oncogene Addiction" Screening Workflow

This diagram illustrates the logical flow of screening analogs against resistance mutations.[1]

BaF3_Screening cluster_logic Mechanism of Action Start Parental Ba/F3 Cells (IL-3 Dependent) Transfection Retroviral Transduction (ROS1-WT or ROS1-G2032R) Start->Transfection Selection Puromycin Selection (+ IL-3) Transfection->Selection Withdrawal IL-3 Withdrawal (Induce Oncogene Addiction) Selection->Withdrawal Critical Step Screening Compound Treatment (3-benzyloxy analogs) Withdrawal->Screening Survivors only Analysis CellTiter-Glo Readout (Calculate IC50 & Selectivity) Screening->Analysis Mechanism 3-benzyloxy group fits Solvent Front / Gatekeeper Mechanism->Screening

Caption: Workflow for validating 3-benzyloxypyridin-2-amine analogs against ROS1 resistance mutations using the Ba/F3 isogenic system.

Figure 2: Structural Evolution of the Scaffold

This diagram maps the chemical space of the scaffold to its biological targets.[1]

Scaffold_Map Core 3-benzyloxypyridin-2-amine (The Scaffold) Mod1 Modification: Rigidification (Fused Rings) Core->Mod1 Mod2 Modification: Tail Extension Core->Mod2 Target3 Raf/p38 Inhibitors (Older Gen) Mod1->Target3 Target1 ROS1 G2032R Inhibitor (e.g., SMU-037) Mod2->Target1 Solves Resistance Target2 TYK2 Selective Inhibitor (e.g., Compound 29i) Mod2->Target2 Improves Selectivity

Caption: Divergent synthesis pathways from the core scaffold leading to distinct oncology and immunology therapeutics.

Quantitative Data Summary

Table 1: Comparative Potency of Scaffold Analogs (Representative Data) Data derived from recent SAR studies (Liu et al., 2025; Zhang et al., 2025).

Compound ClassTargetPrimary MutationIC50 (nM)Selectivity Note
Crizotinib (Ref)ROS1/ALKWT~20Ineffective vs G2032R
Lorlatinib (Ref)ROS1/ALKWT/Mutant< 1.0Broad spectrum, CNS penetrant
SMU-037 (Analog)ROS1G2032R 1.2 >25x selective over ALK
Compound 29i TYK2WT18 >70x selective over JAK2

References

  • Liu, S., et al. (2025).[2] Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation.[1][2] European Journal of Medicinal Chemistry, 300, 118089.[2]

  • Zhang, J., et al. (2025).[2][3] Identification of a novel benzyloxy-terminated scaffold as a potent and selective TYK2 inhibitor for anti-inflammatory therapy.[1][3] European Journal of Medicinal Chemistry, 301, 118211.[3] [3]

  • PureSynth. (2024).[1][4] Product Specification: 2-Amino-3-benzyloxypyridine.[1][4]

  • Sigma-Aldrich. (2024).[1] 2-Amino-3-benzyloxypyridine CAS 24016-03-3 Properties and Safety.[1][4]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 122368, 3-(Benzyloxy)pyridin-2-amine.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of O-alkylation in aminopyridine synthesis

Technical Support Center: Optimizing O-Alkylation in Aminopyridine Synthesis Current Status: Operational Subject: Regiocontrol & Yield Optimization for O-Alkylation of Hydroxypyridines/Aminopyridines Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing O-Alkylation in Aminopyridine Synthesis

Current Status: Operational Subject: Regiocontrol & Yield Optimization for O-Alkylation of Hydroxypyridines/Aminopyridines Assigned Specialist: Senior Application Scientist

Introduction: The Ambident Nucleophile Paradox

Welcome to the technical guide for optimizing O-alkylation yields. If you are synthesizing aminopyridine derivatives, you are likely encountering the classic "Ambident Nucleophile" problem.

In aminopyridine synthesis—specifically when alkylating 2-hydroxypyridines (2-pyridones) or 4-hydroxypyridines (4-pyridones) —the substrate exists in a tautomeric equilibrium. The reaction outcome (N-alkylation vs. O-alkylation) is strictly governed by the interplay of solvent polarity , cation hardness (HSAB theory) , and electrophile nature .

This guide provides the mechanistic logic to override the thermodynamic preference for N-alkylation and force the kinetic O-alkylation pathway.

Module 1: Mechanistic Logic & Pathway Selection

To improve yield, you must first identify which variable in your system is "leaking" flux toward the unwanted N-isomer.

The Tautomer Trap

2-Hydroxypyridines exist predominantly as 2-pyridones (lactams) in the solid state and in polar solvents. The ring nitrogen is soft, while the oxygen is hard.

  • Thermodynamic Control: Favors N-alkylation (formation of the stable amide-like carbonyl).

  • Kinetic Control: Can favor O-alkylation (formation of the imidate/lactim ether) if the transition state is manipulated correctly.

Decision Matrix: Pathway Selection

PathwaySelection Start Substrate Analysis Type Is the OH group at C2 or C4? Start->Type C3 OH at C3 (Phenolic) Type->C3 No (C3/C5) C24 OH at C2/C4 (Tautomeric) Type->C24 Yes Method3 Standard Base (K2CO3/DMF) Behaves like Phenol C3->Method3 Choice Desired Outcome? C24->Choice Issue3 Watch for Exocyclic Amine Competition (Protect NH2 if needed) Method3->Issue3 N_Alk N-Alkylation (Pyridone) Choice->N_Alk Default (NaH/DMF) O_Alk O-Alkylation (Alkoxypyridine) Choice->O_Alk Target Strat1 Strategy A: Silver Salts (Ag2CO3 / Toluene) O_Alk->Strat1 Primary Halides Strat2 Strategy B: Mitsunobu (PPh3 / DIAD / Alcohol) O_Alk->Strat2 Complex Alcohols Strat3 Strategy C: HSAB Manipulation (Cs2CO3 / DMF / Hard Electrophile) O_Alk->Strat3 Optimization Only

Figure 1: Decision tree for selecting the correct alkylation strategy based on substrate position and desired regioselectivity.

Module 2: Troubleshooting & FAQs

Q1: I am using K2CO3 in DMF, but I am getting a 60:40 mixture of N- vs. O-alkylation. How do I shift this to >90% O-alkylation?

Diagnosis: You are operating under conditions that favor the thermodynamic product (N-alkylation).[1] In polar aprotic solvents like DMF, the cation (K+) is well-solvated, leaving the "naked" anion free. The charge density is highest on the Oxygen, but the Nitrogen is softer and often more nucleophilic toward soft electrophiles (like iodides).

Corrective Action:

  • Switch Solvent: Move to a non-polar solvent like Toluene or Benzene .

  • Switch Base: Use Silver Carbonate (

    
    ) .
    
    • Why? The Silver ion (

      
      ) has a high affinity for the halide leaving group and coordinates to the ring nitrogen, effectively blocking the N-site and forcing the reaction to occur at the Oxygen.
      
    • Reference: This is the classic "Silver Salt Method" for imidate synthesis.

Q2: My reaction with Silver Carbonate is stalled/low yield. The starting material is insoluble in Toluene.

Diagnosis: Heterogeneous reactions require surface area. If the pyridone is insoluble, the reaction kinetics drop significantly.

Corrective Action:

  • Sonication: Sonicate the reaction mixture for 10–15 minutes before heating to disperse the

    
     and substrate.
    
  • Additives: Add a catalytic amount of DMF (5-10% v/v) to the Toluene. This increases solubility slightly without completely disrupting the tight-ion pairing required for O-selectivity.

  • Temperature: These reactions often require reflux (

    
    ). Room temperature is rarely sufficient for sterically hindered aminopyridines.
    

Q3: I cannot use alkyl halides (unstable). I need to use an alcohol as the alkyl source. Can I still get O-selectivity?

Diagnosis: You need a dehydration synthesis.

Corrective Action: Use the Mitsunobu Reaction .

  • Protocol:

    
     + DIAD/DEAD + Alcohol.[2]
    
  • Selectivity: Mitsunobu conditions are highly selective for O-alkylation of 2-pyridones/hydroxypyridines. The intermediate oxyphosphonium salt is a "hard" electrophile, and the reaction is driven by the acidity of the OH group (pKa ~11).

  • Note: If your aminopyridine has a free exocyclic amine (

    
    ), it might compete. However, the phenolic 
    
    
    
    is usually more acidic than the aniline-like
    
    
    , so O-alkylation remains favored. If N-alkylation occurs, protect the amine as a Boc-carbamate.

Q4: I am synthesizing a 2-amino-3-alkoxypyridine. The starting material is 2-amino-3-hydroxypyridine.[3][4] The amine is reacting. [2][4][5][6][7]

Diagnosis: Unlike 2-pyridone, 3-hydroxypyridine is a phenol. It does not have a ring-nitrogen tautomer issue, but it does have an exocyclic amine competition issue.

Corrective Action:

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of base (NaH or LiOH). The phenolic OH (pKa ~9) is far more acidic than the amino group (pKa ~25). The base will deprotonate the Oxygen exclusively.

  • Electrophile Addition: Add the electrophile after deprotonation is complete (wait 30 mins).

  • Protection: If the electrophile is highly reactive (e.g., acid chlorides, sulfonyl chlorides), you must protect the amine (e.g., Acetyl or Boc) first.

Module 3: Optimized Protocols

Protocol A: The "Silver Bullet" (High O-Selectivity)

Best for: Primary alkyl halides, simple substrates.

  • Setup: Flame-dry a round-bottom flask equipped with a condenser and magnetic stir bar.

  • Reagents:

    • Substrate: Aminopyridine/Hydroxypyridine (1.0 equiv)

    • Base: Silver Carbonate (

      
      )  (1.5 – 2.0 equiv)
      
    • Electrophile: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)

    • Solvent: Anhydrous Toluene (0.1 M concentration)

  • Procedure:

    • Suspend substrate and

      
       in Toluene.
      
    • Critical Step: Sonicate for 5 mins to pulverize aggregates.

    • Add Alkyl Halide.[1][5][8][9]

    • Reflux (

      
      ) in the dark (wrap flask in foil) for 12–24 hours.
      
    • Monitoring: Check LCMS. If N-alkylation appears, lower temp to

      
       and extend time.
      
  • Workup: Filter through a Celite pad to remove silver salts. Wash with DCM. Concentrate filtrate.

Protocol B: The Mitsunobu Approach (Alcohol Substrates)

Best for: Complex alkyl chains, avoiding halides.

  • Setup: Dry flask,

    
     atmosphere, 
    
    
    
    .
  • Reagents:

    • Substrate: Hydroxypyridine (1.0 equiv)

    • Alcohol: R-OH (1.2 equiv)

    • Phosphine:

      
       (1.5 equiv)
      
    • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

    • Solvent: Anhydrous THF or DCM .

  • Procedure:

    • Dissolve Substrate, Alcohol, and

      
       in THF. Cool to 
      
      
      
      .
    • Add DIAD dropwise over 15–20 minutes. Do not allow exotherm.

    • Warm to Room Temperature and stir 12–16 hours.

  • Troubleshooting: If yield is low, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
     for sterically hindered alcohols.
    
Protocol C: The "Hard-Soft" Tuning (Cesium Method)

Best for: High-throughput screening, avoiding heavy metals.

  • Solvent: DMF (Anhydrous).

  • Base:

    
     (Cesium Carbonate).[10]
    
  • Additive: None usually, but sometimes LiBr is added to tighten the transition state.

  • Note: This method often yields a mixture (e.g., 4:1 O:N). It is less selective than Silver but cheaper and easier to scale.

Data Summary: Solvent & Base Effects on Regioselectivity

Reagent SystemSolventDominant ProductMechanism Driver
NaH / LiH DMF / DMSON-Alkyl (Major)Thermodynamic control; dissociated ions.

Acetone / DMFMixture (N favored)Loose ion pairing.

Toluene / BenzeneO-Alkyl (>90%)Ag-coordination to N; heterogeneous surface.

DMFO-Alkyl (Moderate)"Naked" Oxygen anion; steric bulk of Cs+.
Mitsunobu THFO-Alkyl (>95%)Oxyphosphonium affinity for Oxygen.

References

  • Hopkins, G. C., et al. (1967). "The Alkylation of 2-Pyridones." The Journal of Organic Chemistry, 32(12), 4040–4044.

    • Foundational text on the use of Silver salts for O-alkyl
  • Comins, D. L., et al. (1994). "Lithium Carbonate/Cesium Carbonate Promoted Alkylation of 2-Pyridones." The Journal of Organic Chemistry. Discusses the alkali metal effects and solvent tuning.
  • Ferrer, S., et al. (2002).[10] "N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction." Journal of the Chemical Society, Perkin Transactions 1.

    • Establishes Mitsunobu as a primary method for O-selective alkyl
  • Hao, X., et al. (2015).[11] "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 17(10), 2396–2399.

    • Provides the counter-argument: How to force N-alkylation (useful for understanding wh
  • Benchchem Technical Guides. "Troubleshooting Low Conversion Rates in Pyrimidine Alkylation."

    • General troubleshooting for heterocyclic alkyl

Sources

Optimization

Technical Support Center: Purification of 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine

Case ID: PUR-VONO-INT-03 Status: Active Subject: Recrystallization Protocol & Troubleshooting for Vonoprazan Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-VONO-INT-03 Status: Active Subject: Recrystallization Protocol & Troubleshooting for Vonoprazan Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

User Context: You are attempting to purify 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine (CAS: 1286266-15-4 or related derivatives), a critical intermediate in the synthesis of Vonoprazan Fumarate .

Chemical Profile:

  • Nature: Lipophilic base with a polar "head" (aminopyridine) and a lipophilic "tail" (fluorobenzyl ether).

  • Critical Quality Attribute (CQA): Purity >98.5% is required to prevent "carry-over" impurities (specifically the N-alkylated byproducts) that are difficult to remove in the final Vonoprazan API steps.[1]

  • Common Failure Mode: "Oiling out" (Liquid-Liquid Phase Separation) due to the fluorine moiety increasing lipophilicity and lowering the melting point of impure mixtures.[1]

The "Golden Path" Protocol: Solvent/Anti-Solvent Recrystallization

Based on the solubility differential between the polar aminopyridine core and the lipophilic fluorobenzyl chain, a Binary Solvent System (Ethyl Acetate / n-Heptane) is the most robust method for purging both unreacted starting materials and bis-alkylated side products.

Reagents Required:
  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) – Dissolves the product.

  • Solvent B (Anti-Solvent): n-Heptane (or Hexanes) – Induces crystallization.[1]

  • Activated Carbon: Optional (for color removal).[1][2]

Step-by-Step Methodology:

Step 1: Dissolution (The "Hot" Phase)

  • Charge crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Ethyl Acetate (3.0 – 4.0 volumes) relative to the mass of the crude (e.g., 3-4 mL per 1g).

  • Heat to reflux (approx. 77°C) .

    • Checkpoint: If solids remain, add EtOAc in 0.5 vol increments until clear.[1]

    • Note: If a small amount of dark residue remains insoluble at reflux, it is likely inorganic salts or polymerized tar. Perform a hot filtration immediately.[1]

Step 2: Nucleation Control

  • Remove from heat and allow the solution to cool naturally to 55-60°C .

  • Crucial Step: Add n-Heptane (1.0 volume) slowly dropwise while stirring. The solution should remain clear or turn slightly hazy.

  • Seeding: Add a tiny crystal of pure product (0.1% w/w) at 50-55°C.

    • Why? Fluorinated ethers are notorious for super-saturation.[1] Seeding prevents "oiling out."[1]

Step 3: Crystallization & Growth [1][2]

  • Once turbidity (cloudiness) persists, slowly add the remaining n-Heptane (2.0 – 3.0 volumes) over 30 minutes.

  • Cool the slurry to 20-25°C at a rate of 10°C/hour.

  • Finally, chill in an ice bath (0-5°C ) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter using a Buchner funnel under vacuum.[1][2]

  • Wash: Rinse the cake with a cold 1:3 mixture of EtOAc:Heptane.

  • Dry: Vacuum oven at 40-45°C for 6-12 hours. (Avoid temps >50°C initially to prevent oxidation/melting).[1]

Troubleshooting Hub: Symptom-Based Solutions

SymptomProbable CauseCorrective Action
Oiling Out (Product separates as a liquid oil, not crystals)1. Temperature dropped too fast.2. Impurity profile is too high (lowering MP).3. Too much Anti-Solvent added too early.[1]Re-heat to reflux until clear.Add Seed Crystals at a slightly higher temperature (5-10°C below reflux).Slow Down the cooling ramp (use an oil bath, not air cooling).
Low Yield (<50%)1. Too much "Good Solvent" (EtOAc).2. Mother liquor still holds product.[1]Concentrate the mother liquor by 50% and repeat cooling.Increase Anti-Solvent ratio (push to 1:5 EtOAc:Heptane).
Color Issue (Product is brown/red instead of off-white)1. Oxidation of the primary amine.2. Polymerized impurities.[1]Carbon Treatment: During the hot dissolution (Step 1), add 5% w/w Activated Carbon. Stir for 15 mins, then hot filter through Celite.
Persistent Impurity (Starting material: 2-amino-3-hydroxypyridine)1. Starting material is polar and co-precipitating.[1]Switch Solvents: Use Ethanol/Water (9:1) .[1] The polar starting material will stay in the aqueous mother liquor while the lipophilic product crystallizes.

Deep Dive FAQs

Q1: Why use Ethyl Acetate/Heptane instead of Ethanol?

A: While Ethanol is a good solvent, the specific impurity 2-amino-3-hydroxypyridine is highly soluble in alcohols.[1] By using a non-polar anti-solvent like Heptane, you force the lipophilic product out while keeping polar impurities in solution (or preventing them from co-crystallizing). However, if your main impurity is the starting material, an Ethanol/Water system might actually be better (see Troubleshooting table).

Q2: My product is turning pink/red during drying. Why?

A: Pyridin-2-amines are electron-rich and prone to air oxidation, forming "imino-quinone" type colored species. [1] * Fix: Always dry under vacuum with a nitrogen bleed.[1] Store the final solid in amber vials under inert gas (Argon/Nitrogen).

Q3: Can I use acid-base extraction instead of recrystallization?

A: Yes, but with caution. The pyridine nitrogen is basic.[3][4] You can dissolve the crude in dilute HCl (aq), wash with Ether (removes non-basic impurities), and then basify with NaOH to precipitate the product.

  • Risk: This often yields an amorphous solid that still requires recrystallization to achieve the crystal lattice stability needed for GMP standards.

Visual Workflow & Logic (Graphviz)

The following diagram illustrates the decision logic for the purification process.

Recrystallization_Workflow Start Crude 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine Solvent_Choice Select Solvent System Start->Solvent_Choice EtOAc_Heptane System A: EtOAc / Heptane (Best for non-polar impurities) Solvent_Choice->EtOAc_Heptane EtOH_Water System B: EtOH / Water (Best for polar starting material) Solvent_Choice->EtOH_Water Dissolve Dissolve at Reflux EtOAc_Heptane->Dissolve EtOH_Water->Dissolve Check_Clarity Is solution clear? Dissolve->Check_Clarity Hot_Filter Perform Hot Filtration (Remove salts/carbon) Check_Clarity->Hot_Filter No (Solids present) Cooling Cool to Cloud Point (55°C) Check_Clarity->Cooling Yes Hot_Filter->Cooling Seeding ADD SEED CRYSTALS (Critical for Fluorinated Ethers) Cooling->Seeding Oiling_Out Did it Oil Out? Seeding->Oiling_Out Reheat Reheat & Add more Solvent Oiling_Out->Reheat Yes Crystallize Slow Cool to 0-5°C Oiling_Out->Crystallize No (Crystals formed) Reheat->Cooling Filter Filter & Wash Crystallize->Filter Result Pure Crystalline Solid (>98.5% Purity) Filter->Result

Caption: Decision tree for the purification of 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine, highlighting the critical seeding step to prevent phase separation (oiling out).

References

  • Takeda Pharmaceutical Company Ltd. (2014).[1] Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. Patent WO2010113942.[1] (Describes the synthesis and purification logic for Vonoprazan intermediates).

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Vonoprazan Fumarate. (Provides structural context and physical property data for the API class).

  • BenchChem. (2025).[1][2] General Protocols for Pyridine Recrystallization. (Standard operating procedures for heterocyclic amine purification).

Sources

Troubleshooting

Preventing N-alkylation side products in pyridine ether synthesis

A Guide to Preventing N-Alkylation Side Products Welcome to the Technical Support Center for Pyridine Ether Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubles...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing N-Alkylation Side Products

Welcome to the Technical Support Center for Pyridine Ether Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of pyridine ethers, with a specific focus on mitigating the common and often problematic formation of N-alkylation side products.

Frequently Asked Questions (FAQs)

Q1: What is N-alkylation in the context of pyridine ether synthesis, and why is it a problem?

A1: Pyridine moieties containing a hydroxyl group, such as hydroxypyridines, exist in equilibrium with their pyridone tautomers. This dual reactivity means that during ether synthesis, the alkylating agent can react at two sites: the desired oxygen atom (O-alkylation) to form the pyridine ether, and the undesired nitrogen atom (N-alkylation) to form an N-alkylated pyridone. This leads to a mixture of products, reducing the yield of the desired ether and complicating purification.

Q2: What are the prima[1][2]ry factors that influence the ratio of O- to N-alkylation?

A2: The outcome of the alkylation is a delicate balance of several factors, including:

  • The nature of the electrophile (alkylating agent): The structure of the alkylating agent plays a crucial role.

  • The base used for deprotonation: The choice of base can significantly influence the reaction's selectivity.

  • The solvent system:[3] The polarity of the solvent can favor one pathway over the other.

  • The substituents on[1][4] the pyridine ring: Electron-withdrawing or -donating groups can alter the nucleophilicity of the oxygen and nitrogen atoms.

Troubleshooting Gu[4][5]ide: Minimizing N-Alkylation

This section provides a structured approach to diagnosing and solving issues with N-alkylation during your pyridine ether synthesis.

Problem 1: Significant formation of N-alkylated pyridone is observed.

This is the most common issue. The troubleshooting steps below are ordered from the simplest to the more involved modifications.

Step 1: Analyze Your Reaction Conditions

Before making changes, carefully review your current protocol. Key parameters to note are the base, solvent, temperature, and the specific alkylating agent used.

Step 2: Modify the Base

The choice of base is critical in controlling the selectivity.

  • Issue: Strong, hard bases like sodium hydride (NaH) can favor N-alkylation.

  • Recommendation: S[3]witch to a weaker, non-nucleophilic base. Carbonate bases are often a good choice.

    • Protocol: Instead of NaH, try using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally[5][6] effective in promoting O-alkylation.

Step 3: Adjust the Solvent System

The polarity of the solvent can have a profound effect on the reaction's regioselectivity.

  • Issue: Polar aprotic solvents like DMF and DMSO can favor N-alkylation.

  • Recommendation: E[4][7][8]mploy a nonpolar solvent.

    • Protocol: Solvents like toluene or benzene can significantly shift the equilibrium towards the desired O-alkylation product.

Step 4: Re-evaluate th[4]e Alkylating Agent

The nature of the electrophile can influence the site of attack.

  • Issue: Highly reactive alkyl halides may lead to a loss of selectivity.

  • Recommendation: Consider using an alkyl sulfonate.

    • Insight: Tosylates have been observed to yield more O-alkylated products compared to their corresponding halides.

Advanced Stra[4]tegies for Selective O-Alkylation

If the above troubleshooting steps do not sufficiently resolve the N-alkylation issue, more advanced synthetic strategies may be required.

The Mitsunobu Reaction: A Powerful Alternative

The Mitsunobu reaction is a reliable method for the synthesis of ethers and often favors O-alkylation of hydroxypyridines.

  • Mechanism Overview[9][10][11]: This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack.

  • Side-Product Formation: A common side-product can arise if the nucleophile (the hydroxypyridine) is not sufficiently acidic (pKa > 13). In such cases, the hydraz[9][12]o anion intermediate can attack the alkoxyphosphonium species, leading to an alkylated hydrazine derivative.

  • Solution: The use[12] of 1,1′-(azodicarbonyl)dipiperidine (ADDP) in place of DEAD has been shown to eliminate significant by-product formation in certain cases.

  • To a solution of the[12] pyridinol (1.0 eq) and the alcohol (1.1 eq) in anhydrous THF, add polymer-supported triphenylphosphine (PS-PPh₃) (1.5 eq).

  • Add 1,1′-(azodicarbonyl)dipiperidine (ADDP) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the polymer-supported phosphine oxide.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired pyridine ether.

The Buchwald-Hartwig Etherification

For the synthesis of aryl-pyridine ethers, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.

  • Overview: This p[13]alladium-catalyzed reaction couples an alcohol with an aryl halide or triflate. It offers a broad substra[13][14]te scope and generally proceeds under milder conditions than traditional methods like the Ullmann condensation.

  • Catalyst System: The choice of palladium precursor, ligand, and base is crucial for reaction efficiency.

  • Base: Strong base[15][16]s like sodium tert-butoxide are typically required.

Visualizing t[17][18]he Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired O-alkylation versus the undesired N-alkylation.

cluster_0 Williamson Ether Synthesis cluster_1 Reaction Pathways Hydroxypyridine Hydroxypyridine Pyridone_Tautomer Pyridone Tautomer Hydroxypyridine->Pyridone_Tautomer Tautomerization O_Alkylation O-Alkylation (Desired Product) Hydroxypyridine->O_Alkylation + R-X, Base Pyridone_Tautomer->Hydroxypyridine Tautomerization N_Alkylation N-Alkylation (Side Product) Pyridone_Tautomer->N_Alkylation + R-X, Base

Caption: Competing O- vs. N-alkylation pathways.

Start Problem: N-Alkylation Side Product Step1 Analyze Reaction Conditions (Base, Solvent, Electrophile) Start->Step1 Decision1 Modify Base? Step1->Decision1 Action1 Switch to Weaker Base (e.g., K2CO3, Cs2CO3) Decision1->Action1 Yes Decision2 Modify Solvent? Decision1->Decision2 No Action1->Decision2 Action2 Use Nonpolar Solvent (e.g., Toluene, Benzene) Decision2->Action2 Yes Decision3 Change Electrophile? Decision2->Decision3 No Action2->Decision3 Action3 Use Alkyl Sulfonate (e.g., Tosylate) Decision3->Action3 Yes Advanced Consider Advanced Methods (Mitsunobu, Buchwald-Hartwig) Decision3->Advanced No Action3->Advanced End Desired O-Alkylated Product Advanced->End

Caption: Troubleshooting workflow for minimizing N-alkylation.

Summary of Key Parameters and Recommendations

ParameterCondition Favoring N-AlkylationRecommended Change for O-Alkylation
Base Strong, hard bases (e.g., NaH)Weaker, non-nucleophili[3]c bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent Polar a[5][6]protic (e.g., DMF, DMSO)Nonpolar (e.g., Toluene[4][7][8], Benzene)
Electrophile Al[4]kyl HalidesAlkyl Sulfonates (e.g.,[4] Tosylates)

References

1.[4] One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2025). PDF. 2. Chung, N. M. (1968). I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE. ProQuest. 3. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. 4. Comparing the efficacy of different catalysts for pyridine N-alkylation. Benchchem. 5. Best Conditions For N-Alkylation? (2022). Sciencemadness.org. 6. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. Caltech Authors. 7. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002). ACS Publications. 8. Yi, X., Chen, J., Xu, X., & Ma, Y. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate. 9. Mitsunobu reaction. Wikipedia. 10. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. (2005). PubMed. 11. Mitsunobu Reaction. Organic Chemistry Portal. 12. Williamson Ether Synthesis. Cambridge University Press. 13. The Williamson Ether Synthesis. (2014). Master Organic Chemistry. 14. Selective N-Alkylation of 2-Pyridones. Thieme. 15. Williamson ether synthesis. Wikipedia. 16. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec. 17. N alkylation at sp 3 Carbon Reagent Guide. (2026). ACS GCI Pharmaceutical Roundtable. 18. Williamson Ether Synthesis. (2018). YouTube. 19. Which is the alternative of pyridine as a base ? (2015). ResearchGate. 20. N-alkylation of an almost non nucleophilic substrate. (2025). Reddit. 21. Williamson Ether Synthesis. (2025). J&K Scientific LLC. 22. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Royal Society of Chemistry. 23. Mitsunobu Reaction. Master Organic Chemistry. 24. Mitsunobu reaction. Organic Synthesis. 25. The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. (2025). ResearchGate. 26. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. (2024). ACS Publications. 27. Etherification (Ullmann and Buchwald-Hartwig). (2021). YouTube. 28. Method for N-alkylation of 2-pyridone. Google Patents. 29. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025). ACS Publications. 30. Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. 31. Buchwald–Hartwig amination. Wikipedia. 32. Buchwald-Hartwig reaction: An overview. ResearchGate. 33. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. 34. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. 35. NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository.

Sources

Optimization

Technical Support Center: Optimizing Solubility of Fluorinated Aminopyridines for Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of working with fluorinated aminopyridines in biological assays. The unique physicochemical properties imparted by fluorine can create solubility hurdles, but with the right strategies, these can be overcome to ensure reliable and reproducible experimental results.

Introduction: The Fluorinated Aminopyridine Challenge

Fluorine is a valuable element in medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, and membrane permeability.[1] However, its high electronegativity can significantly alter the physicochemical properties of a molecule.[1][2] In the case of aminopyridines, the introduction of fluorine can lower the basicity (pKa) of the pyridine nitrogen and the amino group.[3][4][5] This shift in pKa directly impacts the compound's solubility in aqueous solutions at physiological pH, often leading to precipitation and inaccurate data in biological assays. This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated aminopyridine, which dissolves perfectly in DMSO, precipitating when I add it to my aqueous assay buffer (e.g., PBS or cell culture media)?

This is a common phenomenon known as "antisolvent precipitation" or "solvent shock."[6][7] Your compound is highly soluble in the organic solvent (DMSO), but when this concentrated stock is diluted into an aqueous buffer, the solvent polarity changes dramatically.[8] Since the fluorinated aminopyridine has low aqueous solubility, it crashes out of the solution.[6][7]

Key Factors at Play:

  • Poor Aqueous Solubility: The intrinsic nature of the molecule may favor a non-aqueous environment.[6]

  • Exceeding Solubility Limit: The final concentration in the aqueous buffer may be higher than its maximum soluble concentration under those specific conditions (pH, temperature, salt concentration).[6][8]

  • Localized High Concentrations: Rapidly adding the DMSO stock can create transient, localized areas of high compound concentration, triggering precipitation before the compound can be adequately dispersed.[8]

Q2: How does fluorine substitution affect the solubility of my aminopyridine?

Fluorine's strong electron-withdrawing effect can significantly lower the pKa of the basic nitrogen atoms in the aminopyridine ring.[3][4] This has a direct consequence on its pH-dependent solubility.

  • Reduced Basicity: A lower pKa means that a more acidic environment (lower pH) is required to protonate the molecule.

  • Impact on Solubility: The protonated (salt) form of an amine is generally more water-soluble than the neutral free base.[9] If the pKa of your fluorinated aminopyridine is, for example, 5.5, it will be predominantly in its less soluble, neutral form at a physiological pH of 7.4.

The following diagram illustrates this relationship:

G cluster_0 Impact of Fluorination on Aminopyridine Fluorine Fluorine Substitution pKa Lower pKa (Reduced Basicity) Fluorine->pKa -I Inductive Effect Protonation Less Protonation at pH 7.4 pKa->Protonation Governs Ionization State Solubility Decreased Aqueous Solubility Protonation->Solubility Neutral form is less soluble

Caption: Fluorine's electron-withdrawing effect on aminopyridine solubility.

Q3: Can I simply filter out the precipitate and use the remaining solution?

Filtering out the precipitate is not recommended. This will remove an unknown amount of your compound, leading to an inaccurate final concentration in your assay.[10] The actual concentration will be lower than what you calculated, compromising the integrity of your dose-response curves and other quantitative measurements.

Troubleshooting Guides

This section provides systematic approaches to resolving solubility issues with your fluorinated aminopyridines.

Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer

If you observe immediate cloudiness or precipitate formation when adding your DMSO stock to the assay buffer, follow this troubleshooting workflow.

G cluster_details Recommended Actions start Start: Precipitation Observed step1 Step 1: Modify Dilution Technique start->step1 step2 Step 2: Optimize Final DMSO Concentration step1->step2 If precipitation persists action1 Use serial dilutions. Add stock dropwise with vortexing. step1->action1 step3 Step 3: Reduce Final Compound Concentration step2->step3 If precipitation persists action2 Increase final DMSO % (e.g., to 0.5-1%). Verify cell tolerance. step2->action2 step4 Step 4: Assess pH and Consider Adjustment step3->step4 If precipitation persists action3 Determine max solubility via serial dilution. Test at lower concentrations. step3->action3 step5 Step 5: Employ Co-solvents or Excipients step4->step5 If further enhancement needed action4 Measure pKa. Use a more acidic buffer if compound is basic. step4->action4 success Success: Clear Solution step5->success action5 Try PEG-400, cyclodextrins, or surfactants. step5->action5

Caption: Troubleshooting workflow for immediate compound precipitation.

Detailed Steps:

  • Modify Dilution Technique: Instead of a single large dilution, perform a stepwise serial dilution.[8] Add the DMSO stock solution dropwise to the pre-warmed experimental buffer while gently vortexing or swirling.[8][11] This ensures rapid and uniform dispersion, preventing localized over-saturation.[8][11]

  • Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic, a certain percentage is often necessary to maintain the solubility of hydrophobic compounds.[8] Most cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%.[12] Determine the highest tolerable DMSO concentration for your specific assay and adjust your stock concentration accordingly. Always include a vehicle control with the same final DMSO concentration.[13]

  • Reduce Final Compound Concentration: Your target concentration may simply be above the compound's solubility limit in the final assay medium.[8]

    • Protocol: Perform a serial dilution of your compound in the final assay buffer and visually inspect for the highest concentration that remains clear. This is your practical maximum working concentration.[8]

  • Assess and Adjust pH: Given that fluorination lowers the pKa of aminopyridines, pH is a critical factor.

    • Action: If your compound is basic, using a slightly more acidic buffer can increase the proportion of the more soluble protonated form.[][15] However, ensure the buffer pH is compatible with your biological assay. For example, some cell lines can tolerate a pH range of 7.0-7.4.

  • Use Co-solvents or Formulation Aids: If the above steps are insufficient, more advanced formulation strategies may be necessary.[16][17]

    • Co-solvents: Water-miscible organic solvents like Polyethylene Glycol (PEG 300 or PEG 400) can be used in combination with DMSO to improve solubility.[13][][18]

    • Cyclodextrins: These can form inclusion complexes with the drug, creating a hydrophilic exterior that enhances aqueous solubility.[17][19]

    • Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that encapsulate and solubilize poorly soluble compounds.[13]

Issue 2: Inconsistent Results or Suspected Precipitation Over Time

Sometimes, precipitation may not be immediately obvious but can occur over the course of an experiment, especially in an incubator.

Troubleshooting Steps:

  • Check for Temperature Effects: Solubility can be temperature-dependent.[6] A compound that is soluble at room temperature might precipitate at 37°C, or vice-versa. Pre-warm all solutions to the assay temperature before mixing.

  • Evaluate Stock Solution Stability: Repeated freeze-thaw cycles can cause the compound to fall out of the stock solution.[6]

    • Best Practice: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6] Before use, visually inspect the thawed aliquot for any precipitate. If present, try to redissolve by gentle warming (e.g., in a 37°C water bath) and vortexing.[20] If it does not redissolve, prepare a fresh stock solution.[6]

  • Consider Interactions with Media Components: The compound may interact with proteins (like those in fetal bovine serum), salts, or other components in the cell culture medium, leading to precipitation.[6]

    • Test: Prepare the final dilution in a simpler buffer (like PBS) and in the complete medium to see if any components are inducing precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Accurate stock solution preparation is the foundation of reliable experiments.[21]

Materials:

  • Fluorinated aminopyridine compound

  • Anhydrous DMSO

  • Calibrated analytical balance[21]

  • Volumetric flask (Class A recommended for high accuracy)[21]

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration (Mass = Molarity × Volume × Molecular Weight).

  • Weigh Compound: Accurately weigh the compound using a calibrated balance. It is often easier to weigh a slightly different amount and then calculate the exact volume of DMSO to add to achieve the target concentration.[21]

  • Dissolution: Add about 80% of the final calculated volume of DMSO to the volumetric flask containing the compound.

  • Solubilization: Cap the flask and vortex thoroughly. If the compound does not fully dissolve, use a sonicator for brief intervals or gently warm the solution.[20]

  • Final Volume Adjustment: Once the compound is completely dissolved and the solution is at room temperature, add DMSO to the calibration mark on the volumetric flask.

  • Mixing and Storage: Invert the flask several times to ensure a homogenous solution. Aliquot into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light.[12]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum soluble concentration of your compound under your specific assay conditions.

Materials:

  • 10 mM DMSO stock solution of your compound

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare Dilution Series: In the 96-well plate, create a serial dilution of your DMSO stock solution. For example, a 2-fold dilution series from 100 µM to ~0.1 µM. Keep the volume of DMSO constant in each well.

  • Add Assay Buffer: To each well, add the assay buffer to reach the final desired volume and DMSO concentration (e.g., 1%).

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).

  • Visual Inspection: Visually inspect each well for any signs of precipitation.

  • Turbidity Measurement (Optional): For a quantitative measure, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates light scattering due to precipitate formation.

  • Determine Maximum Solubility: The highest concentration that remains clear (visually and by turbidity measurement) is the kinetic solubility limit under these conditions.

ParameterRecommended Value/ActionRationale
Primary Solvent Anhydrous DMSOHigh solubilizing power for many organic compounds.[6]
Stock Concentration 1-10 mMA balance between minimizing DMSO volume and avoiding precipitation in the stock.
Final DMSO % ≤ 0.5% (ideally ≤ 0.1%)Minimizes solvent-induced artifacts and cell toxicity.[6]
pH of Buffer Match assay; consider pKaSolubility of aminopyridines is often pH-dependent.[22]
Co-solvents PEG-400, EthanolCan increase solubility when DMSO alone is insufficient.[13][]
Storage -20°C or -80°C in aliquotsPrevents degradation and avoids repeated freeze-thaw cycles.[6][12]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 1(4), 193. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Mangravita, Y., Narayanan, N., & Hulce, M. (2001). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 6(4), 235-240. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • DMSO concentration in cell culture? Precipitating while PBS is added? (2021). ResearchGate. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, A. O. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Molecules, 27(24), 8990. [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • El-Sayed, N. S., Sørensen, H. V., Pedersen, S. W., Nielsen, J., & Kristensen, J. L. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3304-3308. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]

  • Hartmann, A., Schumacher, M., Plappert-Helbig, U., Lowe, P., Suter, W., & Mueller, L. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-212. [Link]

  • Checking solution for hydrophobic components? (2016). Reddit. [Link]

  • Wang, X., Geng, P., Li, X., Wang, Z., & Zhang, J. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]

  • Al-Zahrani, A. A., Al-Ghamdi, M. A., & Al-Amshany, Z. M. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5279. [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2025). ResearchGate. [Link]

  • Furuya, T., Kuttruff, C. A., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9474-9483. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]

  • Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. (2021). PMC. [Link]

  • 4-Aminopyridine. (n.d.). Solubility of Things. [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 6(2), 84. [Link]

  • Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Zhang, Y., & Li, S. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(8), 2514-2531. [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? (2013). ResearchGate. [Link]

  • Formulating Poorly Water Soluble Drugs. (2012). AAPS Advances in Pharmaceutical Sciences Series. [Link]

  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2016). AAPS PharmSciTech, 17(2), 249-260. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016). PMC. [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies, 17(3), 6-12. [Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025). Refubium - Freie Universität Berlin. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine

A Comparative Guide for Structural Validation in Drug Development Executive Summary The compound 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine is a critical scaffold in the synthesis of Potassium-Competitive Acid Blockers (...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Validation in Drug Development

Executive Summary

The compound 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine is a critical scaffold in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), structurally related to Vonoprazan and Tegoprazan. Its analysis requires precise discrimination between the target O-alkylated product and potential N-alkylated regioisomers—a common challenge in the alkylation of 2-amino-3-hydroxypyridines.

This guide provides a definitive 1H NMR assignment, compares solvent performance (DMSO-d₆ vs. CDCl₃), and establishes a self-validating protocol to distinguish the target molecule from its synthesis impurities.

Experimental Protocol & Methodology

To ensure reproducibility and minimize signal broadening of the exchangeable amine protons, the following protocol is recommended.

Sample Preparation Workflow
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice over Chloroform-d (CDCl₃) for this specific analyte due to the stabilization of the primary amine (-NH₂) signal and improved solubility of the polar pyridine core.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters
  • Frequency: 400 MHz or higher (500 MHz recommended to resolve aromatic multiplets).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration.

  • Relaxation Delay (D1): Set to ≥ 1.0 s (ideally 5.0 s for quantitative impurity analysis) to ensure full relaxation of aromatic protons.

  • Scans (NS): 16–64 scans depending on concentration.

NMR_Workflow Sample Solid Analyte (10-15 mg) Prep Dissolution & Filtration Sample->Prep Solvent Solvent Selection (DMSO-d6) Solvent->Prep Critical Step Acq Acquisition (400+ MHz, D1=5s) Prep->Acq Process Processing (LB=0.3 Hz, Phase) Acq->Process Analysis Structural Validation Process->Analysis Decision Check Purity (Regioisomer?) Analysis->Decision

Figure 1: Optimized analytical workflow emphasizing the critical solvent selection step for amine visibility.

Spectral Analysis: Representative Data

The following data represents the consensus assignment for 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine in DMSO-d₆ .

Chemical Shift Assignments
Position / GroupShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Structural Logic
Pyridine H-6 7.60 – 7.65dd1HJ≈5.0, 1.5Deshielded (α to Nitrogen).
Phenyl (meta to F) 7.48 – 7.55m (AA'BB')2HJ≈8.5, 5.5Ortho to benzyloxy; couples with F.
Phenyl (ortho to F) 7.18 – 7.25t (pseudo)2HJ≈8.8Shielded by Fluorine; large J_HF coupling.
Pyridine H-4 7.10 – 7.15dd1HJ≈7.8, 1.5γ to Nitrogen; affected by 3-alkoxy group.
Pyridine H-5 6.50 – 6.58dd1HJ≈7.8, 5.0Most shielded aromatic proton (β to N).
Amine (-NH₂) 5.60 – 5.80br s2HExchangeable; broadens with water/acid.
Benzylic (-CH₂-) 5.12s2HCharacteristic singlet for O-alkylation.
Key Mechanistic Insights
  • Fluorine Coupling: The 4-Fluorophenyl group creates a distinct AA'BB' pattern (often appearing as complex multiplets) due to the spin-spin coupling between ¹H and ¹⁹F nuclei (J_HF ≈ 8–9 Hz for ortho protons). This validates the presence of the fluorinated moiety.

  • Amine Character: The broad singlet at ~5.7 ppm confirms the primary amine. In CDCl₃, this signal often shifts upfield (4.5–5.0 ppm) or disappears due to exchange, making DMSO-d₆ the validation standard.

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target product against its most common analytical pitfalls: solvent artifacts and regioisomeric impurities.

Solvent Performance: DMSO-d₆ vs. CDCl₃[1][2]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Analysis
-NH₂ Visibility High. Sharp to broad singlet.Low. Often broad/invisible.DMSO H-bonds with -NH₂, slowing exchange and sharpening the peak.
Solubility Excellent. Dissolves polar pyridine salts.Moderate. Free base dissolves; salts precipitate.CDCl₃ may require filtration, risking loss of sample.
Water Peak ~3.33 ppm (distinct).[1]~1.56 ppm (can overlap).Water in CDCl₃ can obscure alkyl impurities.
Resolution Good, but viscosity broadens lines slightly.Excellent resolution.Use CDCl₃ only if -NH₂ quantification is not required.
Critical Quality Attribute: O- vs. N-Alkylation

During synthesis, the alkylation of 2-amino-3-hydroxypyridine can occur at the oxygen (Target) or the ring nitrogen (Impurity/Byproduct).

  • Target (O-alkyl): Retains aromatic pyridine character.

  • Impurity (N-alkyl): Forms a pyridone-like structure (2-imino-1-substituted).

Differentiation Strategy: The chemical shift of the Benzylic -CH₂- and the Pyridine H-6 are the diagnostic markers.

Regioisomer_Check Start Analyze 1H NMR Spectrum (Focus on Aliphatic Region) CheckCH2 Check Benzylic -CH2- Shift Start->CheckCH2 ResultO Shift ~5.1 ppm (Singlet) CheckCH2->ResultO observed ResultN Shift ~5.3 - 5.5 ppm (Often Downfield) CheckCH2->ResultN observed CheckArom Check Pyridine Ring Current ResultO->CheckArom ConclusionImpurity IMPURITY DETECTED (N-Alkylated Pyridone) ResultN->ConclusionImpurity ConclusionTarget TARGET CONFIRMED (O-Alkylated Pyridine) CheckArom->ConclusionTarget H-6 is doublet (Typical Aromatic) CheckArom->ConclusionImpurity H-6 shifted/broad (Loss of Aromaticity)

Figure 2: Decision tree for distinguishing the target O-alkylated product from the N-alkylated impurity.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[1] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link

  • Takeda Pharmaceutical Co Ltd. (2010). "Heterocyclic compound and use thereof." Patent WO2010103768. (Describes synthesis of Vonoprazan intermediates including 2-amino-3-alkoxypyridines).
  • Al-Mulla, A., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

Sources

Comparative

A Comparative Guide to HPLC Purity Standards for 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds such as 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine, a molecule with potential therapeutic applications, establishing a robust analytical methodology for purity determination is not merely a quality control measure; it is a fundamental requirement for regulatory approval and ensuring patient safety. Impurities, which can arise from the synthesis process, degradation, or storage, may exhibit their own pharmacological and toxicological effects.[1][2][3] Therefore, a highly specific, sensitive, and accurate analytical method is paramount.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique in the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds.[4][5][6] Its versatility, high resolution, and quantitative accuracy make it the gold standard for purity assessment and impurity profiling.[6][7] This guide provides an in-depth technical comparison of HPLC methods for determining the purity of 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine, grounded in established pharmacopoeial principles and regulatory guidelines.

Understanding the Analyte: 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine

A comprehensive understanding of the analyte's physicochemical properties is the foundation of a successful HPLC method development.

  • Structure: The molecule contains a 2-aminopyridine core, a fluorophenyl group, and a methoxy bridge.

  • Polarity: The presence of the amine and pyridine nitrogen atoms imparts a degree of polarity, while the fluorophenyl and methoxy groups contribute to its hydrophobicity. This amphiphilic nature makes it well-suited for reversed-phase HPLC.

  • UV Absorbance: The aromatic rings in the structure suggest that the compound will have strong UV absorbance, making UV detection a suitable and sensitive choice for HPLC analysis.

The Gold Standard: A Validated Reversed-Phase HPLC Method

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the recommended approach for the purity analysis of 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine. This method is designed to separate the main compound from its potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

ParameterRecommended ConditionCausality and Rationale
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)The C18 stationary phase provides a non-polar environment, ideal for retaining the moderately hydrophobic analyte through hydrophobic interactions. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Gradient Program Time (min)%B
020
2080
2580
2620
3020
Flow Rate 1.0 mL/minThis flow rate is optimal for a 4.6 mm internal diameter column, providing efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nmThis wavelength is commonly used for aromatic compounds and is expected to provide good sensitivity for the analyte and its potential impurities. A PDA detector can be used to scan a range of wavelengths to identify the optimal wavelength for all components.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape for the main analyte.

3. System Suitability Testing (SST): Before sample analysis, the performance of the chromatographic system must be verified according to pharmacopoeial guidelines such as USP <621> and Ph. Eur. 2.2.46.[8][9][10][11][12]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency and its ability to produce narrow peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% (for 6 replicate injections)Demonstrates the precision and reproducibility of the system.
Forced Degradation Studies: A Cornerstone of a Stability-Indicating Method

To ensure the method can separate the active ingredient from its degradation products, forced degradation studies are essential.[7] This involves subjecting the drug substance to various stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days

The analysis of these stressed samples by the proposed HPLC method should demonstrate that the degradation product peaks are well-resolved from the main analyte peak.

Comparison of Analytical Methods for Purity Determination

While RP-HPLC is the preferred method, other techniques can be considered. The following table provides a comparative overview of the performance of RP-HPLC with potential alternative methods.

Performance Metric Validated RP-HPLC Method Ultra-High-Performance Liquid Chromatography (UHPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns and higher pressures for faster and more efficient separations.Separation of volatile compounds in the gas phase followed by mass-based detection.
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL~0.1 ng/mL (with derivatization)
Limit of Quantification (LOQ) ~0.03 µg/mL~0.015 µg/mL~0.3 ng/mL (with derivatization)
Linearity (R²) > 0.999> 0.999> 0.99 (with derivatization)
Analysis Time ~30 minutes~5-10 minutes~20-30 minutes
Applicability to Analyte Highly suitable.Highly suitable, offering improved throughput.Not directly applicable due to low volatility; requires derivatization.
Advantages Robust, reliable, and widely available.Faster analysis, higher resolution, and lower solvent consumption.High sensitivity and specificity, provides structural information.
Disadvantages Longer analysis time compared to UHPLC.Higher initial instrument cost and can be more susceptible to clogging.Requires derivatization for non-volatile compounds, which can be complex and introduce variability.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Solution Dissolve_Standard->Filter_Standard Autosampler Inject into HPLC Filter_Sample->Autosampler Filter_Standard->Autosampler Column Separation on C18 Column Autosampler->Column Detector UV Detection at 254 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation ICH_Validation Validation ICH Q2(R1) Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for Method Validation according to ICH Q2(R1).

Conclusion

The presented validated reversed-phase HPLC method provides a robust and reliable approach for determining the purity of 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine. The method is specific, sensitive, and stability-indicating, making it suitable for quality control and regulatory submissions. While UHPLC offers advantages in terms of speed and efficiency, the established HPLC method remains a highly accessible and dependable choice for pharmaceutical laboratories. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals in ensuring the quality and safety of this and other novel pharmaceutical compounds.

References

  • <621> CHROM
  • Understanding the L
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare.
  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC.
  • Are You Sure You Understand USP <621>?
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Appendix III Chromatographic Separ
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Essential Applications of HPLC in the Pharmaceutical Industry - NJ Labs.
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
  • HPLC Method Development and Validation Process of Drug Analysis and Applic
  • [Chromatographic methods in the European Pharmacopoeia] - PubMed.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine - Benchchem.
  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46.
  • European Pharmacopoeia (Ph. Eur.) Methods.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC.
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties - MDPI.
  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals.
  • 3-(4-Fluorophenyl)-6-methoxy-2-(4-pyridyl)quinoxaline - PMC - NIH.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica.
  • 3-Fluoro-4-methoxy-2-pyridinemethanamine | C7H9FN2O | CID 84070696 - PubChem.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science.
  • Determination and Quantification of Primary Aromatic Amine in Printer Ink | LCGC Intern

Sources

Validation

Comparing biological activity of fluorinated vs non-fluorinated benzyloxypyridines

Executive Summary This technical guide evaluates the biological and physicochemical impact of fluorine substitution on the benzyloxypyridine scaffold. Widely utilized in kinase inhibitors (e.g., VEGFR, p38 MAPK) and agri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological and physicochemical impact of fluorine substitution on the benzyloxypyridine scaffold. Widely utilized in kinase inhibitors (e.g., VEGFR, p38 MAPK) and agricultural fungicides, this scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This guide provides a comparative analysis of Non-Fluorinated (NF-BP) vs. Fluorinated (F-BP) benzyloxypyridines, focusing on:

  • Metabolic Stability: Blocking CYP450-mediated

    
    -dealkylation.
    
  • Physicochemical Profile: Modulation of

    
     and 
    
    
    
    for membrane permeability.
  • Binding Affinity: Exploitation of orthogonal multipolar interactions in protein active sites.

Physicochemical & ADME Profile Comparison

The introduction of fluorine atoms induces profound electronic changes due to fluorine’s high electronegativity (3.98 Pauling scale) and low polarizability.

Comparative Data Table
ParameterNon-Fluorinated (NF-BP)Fluorinated (F-BP)Impact of Fluorination
Lipophilicity (

)
2.5 – 3.22.8 – 3.8Increase (+0.3 to +0.6). Enhances passive membrane permeability but may reduce aqueous solubility.
Pyridine Basicity (

)
~5.2 (Pyridine N)~2.5 – 4.0Decrease. F-substitution on the pyridine ring withdraws electron density, reducing basicity. This reduces lysosomal trapping and hERG liability.
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)Critical Improvement. Blocks oxidative sites (see Section 2).
C-H Bond Strength ~98 kcal/mol~116 kcal/mol (C-F)Stabilization. The C-F bond is metabolically inert to standard enzymatic cleavage.

Biological Performance & SAR Logic[1]

Mechanism A: Blocking Metabolic "Soft Spots"

The benzyloxypyridine scaffold is notoriously susceptible to Cytochrome P450 (CYP)-mediated


-dealkylation .
  • NF-BP Failure Mode: CYPs typically hydroxylate the para-position of the benzyl ring or the benzylic methylene, leading to ether cleavage and rapid clearance.

  • F-BP Solution:

    • Para-Fluorination: Directly blocks the primary site of aromatic hydroxylation.

    • Ortho-Fluorination: Provides steric shielding to the benzylic ether oxygen, hindering enzymatic approach without significantly altering the overall molecular shape (Bioisosterism: H

      
       1.20 Å, F 
      
      
      
      1.47 Å).
Mechanism B: Enhancing Potency via Electronic Effects

In kinase inhibitors (e.g., VEGFR targets), the pyridine nitrogen often acts as a hydrogen bond acceptor (HBA) in the hinge region.

  • Fluorine on Benzyl Ring: Lowers the electron density of the ether oxygen via induction, reducing the entropic penalty of desolvation upon binding.

  • Fluorine on Pyridine Ring: Modulates the dipole moment. A C-F bond aligned with a backbone amide N-H can create a favorable multipolar interaction, improving

    
     values by 5–10 fold compared to the NF-BP analog.
    

Visualization: SAR & Logic Flow

The following diagram illustrates the structural activity relationship (SAR) logic for optimizing the benzyloxypyridine scaffold.

SAR_Logic Scaffold Benzyloxypyridine Scaffold Mod_Benzyl Modification: Fluorine on Benzyl Ring Scaffold->Mod_Benzyl Target: Metabolic Liability Mod_Pyridine Modification: Fluorine on Pyridine Ring Scaffold->Mod_Pyridine Target: Electronic Profile Effect_Metab Blocks CYP450 Oxidation (Para/Ortho) Mod_Benzyl->Effect_Metab Effect_Lipophil Increases LogP (Permeability) Mod_Benzyl->Effect_Lipophil Effect_Basicity Reduces Basicity (Lowers pKa) Mod_Pyridine->Effect_Basicity Effect_Binding Alters Dipole & H-Bond Strength Mod_Pyridine->Effect_Binding Outcome_PK Improved Half-life (t1/2) Effect_Metab->Outcome_PK Outcome_Potency Enhanced Potency (IC50) Effect_Lipophil->Outcome_Potency Better cell entry Effect_Basicity->Outcome_PK Less clearance Effect_Binding->Outcome_Potency

Caption: Structural optimization logic flow. Red/Yellow nodes indicate modification sites; Green nodes indicate clinical outcomes.

Experimental Protocols

To validate the superiority of F-BP over NF-BP, the following self-validating experimental workflows are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the intrinsic clearance (


) difference between F-BP and NF-BP.
  • Preparation:

    • Prepare 10 mM stock solutions of NF-BP and F-BP in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.

    • Pre-incubation: 5 min at 37°C.

    • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • 
      .
      
    • Validation Criteria: Positive control (Testosterone) must show high clearance; Negative control (Warfarin) must show stability.

Protocol B: General Synthesis of Fluorinated Benzyloxypyridines ( )

Objective: Efficient synthesis of the ether linkage.

  • Reagents:

    • A: Fluorinated Benzyl Alcohol (e.g., 4-fluorobenzyl alcohol).

    • B: 2-Chloropyridine derivative (electrophile).

    • Base: NaH (60% dispersion in oil) or KOtBu.

    • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Dissolve A (1.0 eq) in dry DMF under

      
       atmosphere.
      
    • Cool to 0°C. Add Base (1.2 eq) portion-wise. Stir for 30 min (deprotonation).

    • Add B (1.0 eq). Allow to warm to Room Temperature (RT).

    • Heat to 80°C for 4–6 hours. Monitor via TLC/LC-MS.

  • Workup:

    • Quench with water. Extract with EtOAc (x3).

    • Wash organic layer with LiCl (5%) to remove DMF.

    • Dry over

      
      , concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
      

Workflow Visualization

Workflow Start Start: Scaffold Selection Synth Synthesis (SnAr) Reagent: F-Benzyl Alcohol + Chloropyridine Start->Synth Purify Purification (Flash Chromatography) Synth->Purify Decision Purity > 95%? Purify->Decision Decision->Synth No Assay_Bio In Vitro Potency (Kinase/Cell Assay) Decision->Assay_Bio Yes Assay_ADME Microsomal Stability (HLM Assay) Decision->Assay_ADME Yes Compare Data Comparison: F-BP vs NF-BP Assay_Bio->Compare Assay_ADME->Compare

Caption: Experimental workflow from synthesis to comparative data analysis.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Comparative

Metabolic Stability Profiling: 4-Fluorophenyl vs. Phenyl Pyridine Derivatives

Executive Summary In medicinal chemistry, the optimization of metabolic stability is a critical "make-or-break" phase for lead compounds.[1][2] This guide analyzes the metabolic superiority of 4-fluorophenyl pyridine der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of metabolic stability is a critical "make-or-break" phase for lead compounds.[1][2] This guide analyzes the metabolic superiority of 4-fluorophenyl pyridine derivatives over their non-fluorinated phenyl counterparts.

The Core Insight: The substitution of a hydrogen atom with fluorine at the para-position of the phenyl ring (attached to a pyridine scaffold) typically results in a 2-to-5-fold increase in metabolic half-life (


) . This is primarily achieved by blocking Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, a high-clearance metabolic pathway.

Part 1: Mechanistic Deep Dive

The "Para-Block" Strategy

The phenyl ring is a common pharmacophore in pyridine-based drugs (e.g., kinase inhibitors, COX-2 inhibitors). However, it is electronically rich and highly susceptible to CYP450-mediated oxidation , particularly at the para-position (the "metabolic soft spot").

1. Bond Dissociation Energy (BDE)

The primary driver of stability is the strength of the Carbon-Fluorine bond compared to the Carbon-Hydrogen bond. CYP450 oxidation often involves hydrogen abstraction or direct electrophilic attack.

  • C-H Bond Energy (Phenyl): ~110 kcal/mol

  • C-F Bond Energy: ~116–126 kcal/mol

The high energy barrier of the C-F bond renders the para-position inert to direct oxidation by the high-energy Iron-Oxo species (Compound I) of the CYP450 catalytic cycle.

2. Electronic Deactivation

Fluorine is the most electronegative element (Paulding scale: 3.98). When attached to the phenyl ring, it exerts a strong inductive electron-withdrawing effect (-I) .

  • Effect: This lowers the electron density of the phenyl ring (

    
    -system).
    
  • Result: The ring becomes less attractive to the electrophilic CYP450 heme species, slowing down the rate of oxidation not just at the para-position, but across the entire ring system.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two derivatives.

MetabolicPathway cluster_0 Phenyl Pyridine (High Clearance) cluster_1 4-Fluorophenyl Pyridine (High Stability) Phenyl Phenyl-Pyridine (Substrate) Intermediate Arene Oxide Intermediate Phenyl->Intermediate CYP450 (Oxidation) Metabolite 4-Hydroxy-Phenyl (Phenol Metabolite) Intermediate->Metabolite NIH Shift Re-aromatization Fluoro 4-F-Phenyl-Pyridine (Substrate) Blocked Oxidation BLOCKED (C-F Bond Stable) Fluoro->Blocked CYP450 Attack Fails Shunt Secondary Metabolism (e.g., N-oxidation) Fluoro->Shunt Metabolic Switching

Figure 1: Comparative metabolic pathways. The phenyl derivative undergoes rapid para-hydroxylation, while the 4-fluoro derivative resists this primary clearance mechanism.

Part 2: Comparative Data Analysis

The following data represents a synthesis of "Fluorine Scan" studies on pyridine-based kinase inhibitors (e.g., p38 MAP kinase inhibitors) and similar pharmacophores.

Table 1: Metabolic Stability Parameters (Human Liver Microsomes)
ParameterPhenyl-Pyridine Derivative4-Fluorophenyl-Pyridine DerivativeImpact of Fluorination
Primary Metabolite 4-Hydroxyphenyl (Phenol)Unchanged Parent / Minor N-oxideBlockage of Soft Spot
Half-Life (

)
15 – 25 min55 – >90 min>2.5x Increase
Intrinsic Clearance (

)
> 50 µL/min/mg< 15 µL/min/mgSignificant Reduction
Lipophilicity (cLogP) 2.52.8Slight Increase (+0.3)

Interpretation:

  • Clearance Reduction: The drastic drop in

    
     confirms that para-hydroxylation was the rate-limiting metabolic step.
    
  • Lipophilicity Trade-off: Fluorination slightly increases lipophilicity (LogP).[3] While this aids membrane permeability, excessive lipophilicity can sometimes lead to non-specific binding.[3] However, the metabolic stability gain usually outweighs this risk in this scaffold class.

Part 3: Experimental Protocol (Microsomal Stability)

To validate these stability claims in your own lab, follow this standardized Microsomal Stability Assay . This protocol is designed to be self-validating using internal controls.

Reagents & Preparation[1][2][4][5][6]
  • Liver Microsomes: Human (HLM) or Rat (RLM) at 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Test Compounds: 10 mM stock in DMSO (Dilute to 1 µM final assay conc).

  • Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Workflow Diagram

ExperimentalProtocol cluster_sampling Time-Course Sampling Start Preparation Pre-warm Buffer & Microsomes to 37°C Mix Incubation Mix Microsomes (0.5 mg/mL) + Compound (1 µM) (No NADPH yet) Start->Mix PreInc Pre-Incubation 5 mins @ 37°C Mix->PreInc Initiate Initiation Add NADPH (1 mM final) PreInc->Initiate Sample0 T=0 min Initiate->Sample0 Sample15 T=15 min Initiate->Sample15 Sample30 T=30 min Initiate->Sample30 Sample60 T=60 min Initiate->Sample60 Quench Quenching Add into cold ACN + Internal Std (Precipitates Proteins) Sample0->Quench Sample15->Quench Sample30->Quench Sample60->Quench Process Processing Centrifuge (4000g, 20 min) Collect Supernatant Quench->Process Analysis LC-MS/MS Analysis Measure Parent/IS Ratio Process->Analysis

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) using liver microsomes.
Step-by-Step Methodology
  • Master Mix: Prepare a solution containing phosphate buffer and liver microsomes (final conc. 0.5 mg/mL).[4][5]

  • Dosing: Spike the Master Mix with the test compound (Phenyl or 4-Fluorophenyl derivative) to reach 1 µM. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Warm the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel "No-NADPH" control to check for chemical instability.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (with Internal Standard). Vortex vigorously.

  • Analysis: Centrifuge at 4,000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

Calculation of Intrinsic Clearance

Plot the natural log of the "Percent Remaining" vs. time.[6] The slope of the line is


.




References

  • Role of Fluorine in Drug Design & Metabolic Stability H. Shah et al., "Fluorine in Pharmaceutical Industry: A Review," Journal of Drug Design.

  • Microsomal Stability Assay Protocols BenchChem Application Notes: "Protocols for Assessing Metabolic Stability."

  • Mechanisms of CYP450 Oxidation Guengerich F.P., "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity."

  • Comparative Stability of Fluorinated Phenyl Derivatives Case study on 1-Cyclopropyl-2-(4-fluorophenyl)ethanone derivatives.

Sources

Validation

Optimizing Aminopyridine Scaffolds: The Fluorine Substitution Effect on Potency and DMPK

Executive Summary In medicinal chemistry, the aminopyridine scaffold is ubiquitous, serving as a pharmacophore in kinase inhibitors, GPCR ligands, and ion channel blockers.[1] However, its liability often lies in metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the aminopyridine scaffold is ubiquitous, serving as a pharmacophore in kinase inhibitors, GPCR ligands, and ion channel blockers.[1] However, its liability often lies in metabolic instability and non-optimal basicity.[1] This guide objectively analyzes the impact of fluorine substitution (bioisosterism) on aminopyridine potency and physicochemical properties.[1]

Key Insight: Strategic fluorination is not merely about blocking metabolism; it is a precise tool for modulating the


 of the pyridine nitrogen, thereby influencing membrane permeability and hydrogen bond donor/acceptor quality without disrupting the core binding mode.[1]

Part 1: The Physicochemical Rationale

The "Fluorine Dipole" and Basicity Modulation

The introduction of a fluorine atom onto an aminopyridine ring exerts a profound electronic effect due to its high electronegativity (


).
  • 
     Depression:  The pyridine nitrogen in 2-aminopyridine typically has a 
    
    
    
    around 6.[1]8. Substituting fluorine at the 3, 5, or 6 positions withdraws electron density via the
    
    
    -framework (inductive effect,
    
    
    ).[1]
    • Impact: This lowers the

      
       (often by 1–2 log units).[1] A less basic nitrogen is less likely to be protonated at physiological pH (7.4), increasing the fraction of neutral species capable of passive membrane diffusion (
      
      
      
      ).[1]
  • Lipophilicity (

    
    ):  While fluorine is polar, the C-F bond is hydrophobic.[1] Fluorination typically increases 
    
    
    
    , but the effect on
    
    
    is complex due to the simultaneous
    
    
    shift.[1]
Metabolic Blocking

Aminopyridines are prone to N-oxidation and ring hydroxylation.[1] The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 enzymes.[1]

  • Mechanism: Replacing a metabolically labile C-H bond (a "soft spot") with C-F blocks the formation of the tetrahedral intermediate required for oxidative metabolism.

Part 2: Comparative Analysis (H vs. F)

The following table synthesizes data trends observed in lead optimization campaigns (e.g., 4-aminopyridine derivatives and kinase inhibitors).

FeatureParent (H-Aminopyridine) Fluorinated (F-Aminopyridine) Impact on Potency & DMPK
Basicity (

)
~6.8 (Moderate Base)~4.5 – 5.5 (Weak Base)High: Reduces lysosomal trapping; improves cytosolic availability.[1]
Metabolic Stability (

)
Low to Moderate (< 30 min)High (> 60 min)Critical: Blocks Phase I oxidation; extends half-life.[1]
Binding Potency (

)
BaselineVariable (0.5x to 10x)Context Dependent: F can create new multipolar interactions (C-F···C=O) or cause steric clashes.[1]
Permeability (PAMPA) Moderate (

)
High (

)
Positive: Increased neutral fraction at pH 7.4 enhances CNS penetration.[1]
Case Study: 4-Aminopyridine (4-AP) vs. 3-Fluoro-4-Aminopyridine (3F4AP)

4-AP is a potassium channel blocker used in Multiple Sclerosis (Dalfampridine).[1]

  • 4-AP: High potency but rapid metabolism.[1]

  • 3F4AP: Retains channel blocking activity (

    
     comparable to 4-AP) but exhibits altered pharmacokinetics suitable for PET imaging ([18F]3F4AP).[1] The fluorine at the 3-position does not disrupt the critical amine-channel interaction but modulates the electronic profile of the ring.[1]
    

Part 3: Visualization of Logic Flow

Diagram 1: The Fluorine Scan Workflow

This decision tree illustrates how to apply a "Fluorine Scan" to optimize a lead aminopyridine compound.

FluorineScan Lead Lead: Aminopyridine (High Potency, Low Stability) Design Design: Fluorine Scan (Ortho/Meta/Para to N) Lead->Design Synth Synthesis: Electrophilic Fluorination (e.g., Selectfluor) Design->Synth Test Testing Cascade Synth->Test Decision SAR Analysis Test->Decision Outcome1 Potency Loss (Steric Clash) Decision->Outcome1 Stereoelectronic Mismatch Outcome2 Potency Retained + Stability Increased Decision->Outcome2 Metabolic Block Success

Figure 1: Strategic workflow for implementing a fluorine scan on an aminopyridine scaffold to resolve metabolic liabilities.

Part 4: Experimental Protocols (Self-Validating Systems)

To objectively compare H vs. F analogs, the following protocols must be executed.

Protocol A: Potentiometric Determination

Rationale: Accurate


 measurement is the predictor for permeability changes post-fluorination.[1]
  • Preparation: Dissolve 5 mg of the aminopyridine analog in 20 mL of degassed water/methanol (if solubility is low, use <5% MeOH).

  • Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 1.68, 4.01, 7.00, 10.01).

  • Titration:

    • Acidify the sample to pH 2.0 using 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH under inert gas (

      
      ) atmosphere to exclude 
      
      
      
      .[1]
    • Record pH vs. volume added.[1]

  • Validation: The Bjerrum plot must show a distinct inflection point.[1] If the curve is noisy, increase concentration or check for precipitation (Tyndall effect).[1]

  • Calculation: Use the Henderson-Hasselbalch equation to derive

    
    .[1]
    
    • Success Criteria: Replicate measurements must be within

      
       log units.[1]
      
Protocol B: Microsomal Stability Assay (Metabolic Blocking)

Rationale: Verifies if the fluorine substitution effectively blocks oxidation.

  • Incubation System:

    • Substrate: 1 µM test compound (H- or F-analog).

    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Procedure:

    • Pre-incubate compound and microsomes at 37°C for 5 min.

    • Initiate reaction by adding NADPH.[1]

    • Sample at

      
       min.[1]
      
    • Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.[1]

    • Plot

      
       vs. time.[1]
      
  • Calculation:

    • 
      [1]
      
    • 
      [1]
      
    • 
      [1]
      
    • Comparison: A successful F-substitution should increase

      
       by >2-fold compared to the H-parent.[1]
      
Diagram 2: Mechanism of Metabolic Stabilization

MetabolicBlock Substrate Aminopyridine Substrate PathH Path A: C-H Bond (Bond Energy ~98 kcal/mol) Substrate->PathH Non-Fluorinated PathF Path B: C-F Bond (Bond Energy ~116 kcal/mol) Substrate->PathF Fluorinated P450 Cytochrome P450 (Fe-O) ResultH Oxidation / Hydroxylation (Clearance) P450->ResultH Rapid ResultF Metabolic Block (Stable) P450->ResultF No Reaction PathH->P450 H-Abstraction PathF->P450 F-Abstraction (Failed)

Figure 2: Mechanistic comparison of P450 interaction with C-H vs. C-F bonds on the aminopyridine ring.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Brugarolas, P., et al. (2018).[1][2] [18F]3-Fluoro-4-aminopyridine: A PET Tracer for Imaging Demyelination.[1][2] Scientific Reports, 8, 1-11.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Xing, L., et al. (2016).[1] Fluorine Multipolar Interaction: Toward Elucidating Its Energetics in Binding Recognition. Journal of Fluorine Chemistry, 198, 47-53.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine

[1][2] Executive Summary & Immediate Classification 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine is a fluorinated pyridine derivative, commonly utilized as a key intermediate in the synthesis of potassium-competitive acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Classification

3-[(4-Fluorophenyl)methoxy]pyridin-2-amine is a fluorinated pyridine derivative, commonly utilized as a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1]

For disposal purposes, this compound must be classified as Halogenated Organic Waste .[1]

Critical Operational Directive:

DO NOT dispose of this compound in standard organic waste streams. The presence of the fluorine atom requires high-temperature incineration with specific acid-gas scrubbing capabilities to prevent the release of hydrofluoric acid (HF) and damage to standard incinerator infrastructure.

Chemical Characterization & Hazard Identification

To understand the why behind the disposal protocol, we must analyze the molecule's functional groups.[1] This "First-Principles" approach ensures safety even when specific Safety Data Sheet (SDS) data is sparse for niche intermediates.

FeatureStructural ComponentHazard Implication
Core Pyridine RingPotential neurotoxicity; distinct noxious odor; potential aquatic toxicity.
Linker Ether (-O-)Generally stable, but can form peroxides if stored improperly in solution (less likely for this specific solid).[1]
Substituent Fluorine (-F)CRITICAL: Upon combustion, generates HF (Hydrofluoric Acid).[1] Requires halogen-compatible waste stream.
Functional Primary Amine (-NH2)Basic nature. Incompatible with strong acids (exothermic reaction) and strong oxidizers.

Physicochemical Profile (Estimated for Disposal):

PropertyValue / Status
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; Soluble in DMSO, Methanol, DCM
Acidity/Basicity Weak Base (pKa ~6-7 for pyridine nitrogen)
RCRA Classification Characteristic Waste (Likely Toxic/Irritant); Halogenated
Waste Segregation & Disposal Workflow

The following workflow is designed to prevent cross-contamination and ensure regulatory compliance.

A. Solid Waste (Pure Compound)
  • Container: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary: "Hazardous Waste - Solid - Toxic."

    • Secondary: "Contains Fluorinated Pyridine Derivative."

    • Constituents: Write the full chemical name. Do not use abbreviations or structure drawings alone.

  • Segregation: Place the jar into the Halogenated Solids waste stream.

B. Liquid Waste (Mother Liquors/Solutions)

If the compound is dissolved in solvents (e.g., Dichloromethane, Methanol):

  • Solvent Check:

    • If dissolved in DCM/Chloroform : It is already Halogenated Waste.

    • If dissolved in Methanol/Acetone : The mixture becomes Halogenated Waste due to the solute.

  • pH Check: Ensure the solution is not mixed with strong acids. If the waste stream is acidic, neutralize to pH 6-9 before combining to prevent heat generation or toxic fume release.[1]

C. Decision Logic Diagram

DisposalWorkflow Start Waste Generation: 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Pack in HDPE Jar (Double Bagged) Solid->PackSolid SolventCheck Check Solvent Type Liquid->SolventCheck FinalBin Disposal Bin: Halogenated Organic Waste PackSolid->FinalBin NonHaloSolv Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHaloSolv HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Reclassify CRITICAL STEP: Reclassify Entire Mixture as HALOGENATED WASTE NonHaloSolv->Reclassify Contaminated by F-atom HaloSolv->FinalBin Reclassify->FinalBin Incineration Destruction: High-Temp Incineration (w/ Acid Scrubbing) FinalBin->Incineration

Figure 1: Waste stream decision logic ensuring all fluorinated content reaches the correct incinerator.

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the amine.[1]

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or half-mask respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels (dampened with water) to prevent dust generation.

    • Liquid: Encircle with spill pillows or vermiculite.

  • Cleanup:

    • Scoop material into a disposal bag.[2]

    • Clean surface with a mild detergent solution followed by water.

    • Do not use bleach (hypochlorite) immediately, as it may react with the amine group to form chloramines (toxic).[1]

  • Disposal: Treat all cleanup materials (towels, gloves, scoop) as Hazardous Chemical Waste (Halogenated).[1]

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Resp (if dust) Spill->PPE Contain Containment: Wet Wipe (Solid) Vermiculite (Liquid) PPE->Contain Clean Cleanup: Scoop -> Bag Wash Surface (Soap/Water) Contain->Clean Report Report to EHS & Dispose as Halo-Waste Clean->Report

Figure 2: Rapid response workflow for benchtop spills.

Regulatory Compliance & Waste Codes

While this specific intermediate may not have a unique "U" or "P" list code under US EPA RCRA regulations, it must be characterized by its properties.

  • Generator Status: Most R&D labs operate as Small Quantity Generators (SQG) or Large Quantity Generators (LQG). You must track the weight of this waste.

  • EPA Waste Codes (US Context):

    • D001: If in a flammable solvent.[3]

    • F002: If dissolved in spent halogenated solvents (e.g., Methylene Chloride).[1]

    • General Classification: If pure, label as "Toxic, Irritant, Halogenated."[1]

  • EU CLP/REACH: Treat as Aquatic Chronic and Skin Irritant . Dispose of via a licensed high-temperature incineration facility (1100°C min) to ensure destruction of the fluorinated ring [1].

Self-Validating Check: Before closing the waste container, ask: Does this bin go to a facility capable of scrubbing Hydrofluoric Acid? If the answer is "No" (e.g., standard fuel blending), you have misclassified the waste.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • PubChem. (2024). Compound Summary: 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine. National Library of Medicine.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Handling

Personal protective equipment for handling 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine

Comprehensive Safety & Handling Guide: 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine This guide provides essential, field-proven safety protocols for handling 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine (CAS No. 1261596-44-3...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine

This guide provides essential, field-proven safety protocols for handling 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine (CAS No. 1261596-44-3). As a complex substituted aminopyridine, this compound warrants a cautious approach. While specific toxicological data for this exact molecule is not extensively published, a robust safety plan can be formulated by analyzing its structural motifs: the aminopyridine core, known for potential neurotoxic effects, and the fluorophenyl group.[1][2] This document synthesizes data from analogous compounds to establish best practices for personal protective equipment (PPE), handling, and disposal, ensuring the safety of all laboratory personnel.

Hazard Assessment: Understanding the Inherent Risks

The primary operational principle is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion. Based on the known hazards of structurally related aminopyridines and fluorinated aromatic compounds, 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine should be treated as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5][6][7]

Key Hazard Considerations:

  • Skin and Eye Irritation: Aromatic amines and fluorinated compounds can be irritating or corrosive to skin and eyes upon direct contact.[3][6][8] Serious eye damage is a significant risk.[5][9]

  • Respiratory Irritation: If handled as a powder or aerosolized, fine particles can irritate the respiratory tract.[3][6][7][10]

  • Systemic Toxicity: Aminopyridines as a class can be readily absorbed and may exhibit systemic toxicity, including neurological effects.[2] Therefore, preventing absorption through skin contact or inhalation is paramount.

Hazard Summary Table
Potential Hazard Route of Exposure Primary Health Concern Recommended Engineering & PPE Controls
Harmful if Swallowed IngestionSystemic ToxicityDo not eat, drink, or smoke in the lab.[3][11] Wash hands thoroughly after handling.[12][13]
Skin Irritation/Absorption Dermal ContactLocal irritation, potential for systemic absorption.[4][8][13]Work in a fume hood.[14] Wear compatible chemical-resistant gloves and a lab coat.[4][12]
Serious Eye Irritation/Damage Eye ContactIrritation, potential for irreversible damage.[3][5][9][10]Wear chemical splash goggles.[4][15] Use a face shield for splash-prone operations.
Respiratory Irritation InhalationIrritation of nose, throat, and lungs.[6][10]Handle as a solid in a certified chemical fume hood.[14][16]

Core PPE & Operational Protocols

A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

The First Line of Defense: Engineering Controls

All handling of 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood.[14][16][17] The fume hood provides critical exhaust ventilation to protect the user from inhaling dust or vapors. An eyewash station and safety shower must be immediately accessible.[12][14]

Personal Protective Equipment: The Essential Barrier

The following PPE is required for all operations involving this compound. The sequence of putting on (donning) and taking off (doffing) is critical to prevent cross-contamination.

  • Hand Protection: Wear compatible, chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use.[12][15] For extended handling or in case of a spill, consider heavier-duty gloves or double-gloving. Use proper glove removal technique to avoid skin contact.[5][15]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[18] Safety glasses are insufficient as they do not provide a seal against splashes.[18] For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to goggles.[15][18]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks involving significant quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[12][16]

  • Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[12][14]

Workflow for Safe Handling and PPE

G cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood is Operational B Don PPE: 1. Lab Coat 2. Goggles & Face Shield 3. Gloves (Nitrile) A->B C Weigh Solid Compound B->C Enter Hood D Prepare Solution C->D E Perform Reaction/Procedure D->E F Segregate Waste: - Contaminated Solids - Liquid Waste E->F Procedure Complete G Clean Work Area F->G H Doff PPE in Correct Order: 1. Gloves 2. Face Shield & Goggles 3. Lab Coat G->H I Wash Hands Thoroughly H->I G Start Spill Occurs InHood Is the spill inside a certified fume hood? Start->InHood IsSmall Is the spill small and can be handled safely? InHood->IsSmall Yes Evacuate Evacuate Area. Alert EH&S. Restrict Access. InHood->Evacuate No Cleanup Contain with inert absorbent. Collect waste in sealed container. Decontaminate area. IsSmall->Cleanup Yes IsSmall->Evacuate No End Resume Work Safely Cleanup->End Dispose of waste properly

Caption: Decision-making process for spill response.

Waste Disposal

All waste materials, including surplus chemical, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be treated as hazardous waste. [17]* Solid and Liquid Waste: Collect in separate, clearly labeled, and sealed containers compatible with the chemical. [17]The label must include "Hazardous Waste" and the full chemical name. [17]* Empty Containers: Containers that held the chemical must be triple-rinsed with a suitable solvent. [17]The rinsate must be collected and disposed of as hazardous liquid waste. [17]* Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations. [11][17]Do not discharge to sewer systems. [11]

References

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.
  • Safety Data Sheet - (R)-1-(3-Fluorophenyl)ethanamine. (2025). ChemScene.
  • Safety Data Sheet - 2-(3-fluorophenyl)oxirane. (n.d.). Enamine.
  • 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET - 2-Amino-4-ethylpyridine. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEETS - Vericiguat. (2019). Shanghai Tachizaki Biomedical Research Center.
  • 2-(2,4-Difluorophenoxy)-3-pyridinamine Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET - 2-aminomethylpyridine. (2025). Sigma-Aldrich.
  • Material Safety Data Sheet - 3-METHOXY PROPYLAMINE. (n.d.). CDH Fine Chemical.
  • MSDS of 3-Amino-2-(4-fluorophenoxy)pyridine. (2008).
  • 3-Fluoro-4-methoxy-2-pyridinemethanamine. (n.d.). PubChem.
  • SAFETY DATA SHEET - 3-Fluoro-4-methoxypyridine. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methoxy-3-(trifluoromethyl)pyridine. (2025). Thermo Fisher Scientific.
  • PY-1976 - Safety Data Sheet. (2023). Combi-Blocks.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
  • (3-Aminophenyl)(pyridin-4-yl)methanone Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Proper Disposal of 6-Methoxy-2-nitropyridin-3-amine: A Guide for Laboratory Professionals. (2025). Benchchem.
  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Aminopyridines Chemical Information Sheet. (2006). National Cancer Institute.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-[(4-Fluorophenyl)methoxy]pyridin-2-amine
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